Product packaging for 2-Chloro-6-methylpyrazine(Cat. No.:CAS No. 38557-71-0)

2-Chloro-6-methylpyrazine

Cat. No.: B130241
CAS No.: 38557-71-0
M. Wt: 128.56 g/mol
InChI Key: CKUVSPQGYLELRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-methylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2 B130241 2-Chloro-6-methylpyrazine CAS No. 38557-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVSPQGYLELRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428246
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-71-0
Record name 2-Chloro-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrazine is a substituted pyrazine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in biologically active molecules. The presence of a chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound.

Fundamental Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
CAS Number 38557-71-0[2]
Appearance Colorless to slightly yellow crystal or oily liquid[1]
Melting Point 18-21 °C (as an oily liquid); 50-54 °C (as a crystalline solid)[1]
Boiling Point 83 °C @ 35 mmHg[1]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol.[3]
Purity (typical) ≥98% (by GC)[1]

Synthesis and Purification

Proposed Synthesis via Nucleophilic Aromatic Substitution

A likely synthetic route involves the selective methylation of 2,6-dichloropyrazine. This can be achieved using a Grignard reagent or an organolithium reagent in the presence of a suitable catalyst.

G Dichloropyrazine 2,6-Dichloropyrazine Product This compound Dichloropyrazine->Product 1. Methylating Agent 2. Work-up MethylatingAgent Methylating Agent (e.g., CH₃MgBr or CH₃Li) Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Purification Purification (Column Chromatography or Recrystallization) Product->Purification Workup Aqueous Work-up (e.g., NH₄Cl solution) Purification->Product Pure Product G Sample Sample Preparation (Dissolve in CDCl₃) NMR NMR Spectrometer (400 MHz) Sample->NMR H1 ¹H NMR Acquisition NMR->H1 C13 ¹³C NMR Acquisition NMR->C13 Processing Data Processing (FT, Phasing, Baseline Correction) H1->Processing C13->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (Nu⁻) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃) Product1 Substituted Pyrazines (e.g., ethers, amines, thioethers) SNAr->Product1 Product2 Biaryl or Heteroaryl Pyrazines Coupling->Product2

References

Elucidation of the Chemical Structure of 2-Chloro-6-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloro-6-methylpyrazine. Given the limited availability of public domain experimental spectral data for this specific compound, this guide combines established spectroscopic principles, detailed experimental protocols, and data from structurally analogous compounds to present a complete framework for its characterization.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₅ClN₂. It belongs to the pyrazine family, which are known for their applications as flavoring agents and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
CAS Number 38557-71-0
Appearance Colorless to slightly yellow crystal or oily liquid
Melting Point 50-54 °C
Boiling Point 83 °C at 35 mmHg
Solubility Insoluble in water, soluble in organic solvents like ethanol and chloroform.[1]

Spectroscopic Data for Structural Elucidation

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.3Singlet
H-5~8.2Singlet
-CH₃~2.6Singlet

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-Cl)~152
C-3~143
C-5~142
C-6 (C-CH₃)~155
-CH₃~21

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
128/130[M]⁺Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
93[M-Cl]⁺Loss of a chlorine atom.
101/103[M-HCN]⁺Loss of hydrogen cyanide from the pyrazine ring.

Table 5: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050-3150Medium
Aliphatic C-H Stretch (-CH₃)2850-3000Medium
C=N Stretch (Pyrazine Ring)1580-1620Strong
C=C Stretch (Pyrazine Ring)1400-1500Strong
C-Cl Stretch700-800Strong

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Relaxation Delay: 2-5 seconds.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Procedure:

  • Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a mass range of m/z 40-200.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet die.

  • Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Workflow and Signaling Pathway

Experimental Workflow for Structural Elucidation

The logical flow for the characterization of this compound is outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (EI) purification->ms ir FT-IR Spectroscopy purification->ir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for the structural elucidation of this compound.

Potential Biological Signaling Pathway

Pyrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some of these compounds have been shown to target key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.

G egfr EGFR pi3k PI3K egfr->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Pi akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis pyrazine Pyrazine Derivative (e.g., this compound) pyrazine->egfr Inhibition

Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrazine derivatives.

Conclusion

The structural elucidation of this compound is a systematic process that integrates multiple spectroscopic techniques. While a lack of publicly available experimental data necessitates the use of predicted values for instructional purposes, the detailed protocols and workflows presented in this guide provide a robust framework for the successful characterization of this and other similar heterocyclic compounds in a research and development setting. The potential for pyrazine derivatives to interact with critical biological pathways underscores the importance of thorough structural and functional characterization in drug discovery.

References

2-Chloro-6-methylpyrazine CAS number 38557-71-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

CAS Number: 38557-71-0

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Properties

This compound is a crystalline powder at room temperature.[1] Its properties make it a valuable intermediate in various chemical syntheses.[2]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 38557-71-0[2][3]
Molecular Formula C₅H₅ClN₂[2][3]
Molecular Weight 128.56 g/mol [2][3][4]
Appearance White to almost white powder or crystal[2]
Melting Point 49-54 °C[1][2][5]
Boiling Point 83 °C at 35 mmHg[1][2]
Density 1.234 ± 0.06 g/cm³ (Predicted)[1]
Solubility Almost insoluble in water; soluble in organic solvents like ethanol and chloroform.[1]
pKa -0.89 ± 0.10 (Predicted)[1]
Storage Room temperature, sealed in a dry, dark place.[1]
Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation. While detailed experimental spectra are proprietary, computed data and typical characteristics are available.

SpectroscopyData / Predicted CharacteristicsReference(s)
¹H NMR Signals corresponding to aromatic protons and a methyl group.[4][6]
¹³C NMR Signals for aromatic carbons and the methyl carbon.[4][6]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 128, with an isotopic peak (M+2) at m/z 130 characteristic of a single chlorine atom.[4][6]
Kovats Retention Index 986 (Semi-standard non-polar column)[4]

Synthesis and Reactivity

Pyrazine derivatives are important scaffolds in medicinal and materials chemistry.[7] Their synthesis has been a subject of extensive research, with various methods developed to improve efficiency and yield.[8]

Synthesis Protocols

The direct synthesis of this compound can be achieved from 2-(6-chloropyrazin-2-yl)acetic acid.[9] A general and widely used method for creating the pyrazine core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[7][8]

General Experimental Protocol: Pyrazine Synthesis via Condensation

This protocol is an illustrative example of a common method for synthesizing a pyrazine ring, which is the core of this compound.

  • Reaction Setup: Dissolve the chosen 1,2-diamine (1.0 equivalent) and 1,2-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Base Addition: Add a base, such as sodium hydroxide, to the solution to facilitate the condensation reaction.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine.[10] Air bubbling or a mild oxidizing agent can be used to promote oxidation.[10]

  • Work-up: Once the reaction is complete (monitored by TLC), neutralize the mixture. Extract the product using an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazine derivative.[7]

G cluster_workflow General Pyrazine Synthesis Workflow start Dissolve 1,2-Diamine & 1,2-Dicarbonyl add_base Add Base (e.g., NaOH) start->add_base Step 1 react Condensation & Cyclization (Stir at RT or Heat) add_base->react Step 2 oxidize Oxidation to Pyrazine (e.g., Air Oxidation) react->oxidize Step 3 workup Neutralization & Solvent Extraction oxidize->workup Step 4 purify Purification (Recrystallization or Chromatography) workup->purify Step 5 end Pure Pyrazine Derivative purify->end Final Product

Caption: General experimental workflow for pyrazine synthesis.

Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient pyrazine ring and the chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[11] This property makes it a key building block for introducing the 6-methylpyrazine moiety into more complex molecules.[2]

G cluster_reactivity Role as a Chemical Intermediate reagent This compound product Substituted 6-Methylpyrazine Derivative reagent->product Forms C-Nu bond nucleophile Nucleophile (Nu-H) (e.g., Amines, Thiols, Alcohols) nucleophile->reagent SₙAr Reaction application Pharmaceuticals, Agrochemicals, Flavor Compounds, Materials product->application

Caption: Reactivity of this compound in SₙAr reactions.

Applications in Research and Development

This compound is a versatile compound with applications spanning multiple industries.

  • Pharmaceutical and Medicinal Chemistry: As a heterocyclic intermediate, it is a crucial building block for the synthesis of new drug candidates.[1][12] The pyrazine scaffold is present in numerous biologically active compounds and approved drugs, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects.[13][14][15]

  • Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides, potentially offering solutions with reduced environmental impact.[2]

  • Flavor and Fragrance Industry: The compound is used as a flavoring agent in food products, imparting unique savory notes that enhance the overall taste profile.[2]

  • Material Science: It is also explored for its role in creating advanced materials, including innovative coatings and polymers.[2]

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrazine derivatives is known to interact with various biological targets. Their structural features make them potential scaffolds for designing inhibitors of key cellular pathways.[12][16]

For instance, many pyrazine-based molecules have been developed as potent protein kinase inhibitors.[16] Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[16] The pyrazine ring can serve as a scaffold to which functional groups are attached to interact with the ATP-binding pocket of a kinase.

G cluster_pathway Conceptual Pathway: Kinase Inhibition atp ATP kinase Protein Kinase (Active Site) atp->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase response Downstream Cellular Response p_substrate->response inhibitor Pyrazine-Based Inhibitor inhibitor->kinase Binds to ATP Pocket

Caption: Conceptual model of kinase inhibition by a pyrazine derivative.

Safety and Handling

This compound is classified as harmful and an irritant.[17] Proper safety precautions must be taken during handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][17] Some sources also indicate potential toxicity if inhaled or in contact with skin.[4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[17]

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves, eye protection, and face protection.[17]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[5][18][19]

References

Spectroscopic Profile of 2-Chloro-6-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methylpyrazine. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data retrieved from spectral databases for analogous compounds and predicted values based on structure-activity relationships. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar pyrazine derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazine-H (H3/H5)8.3 - 8.5Singlet
Methyl-H (-CH₃)2.5 - 2.7Singlet

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-Cl)~151
C3~143
C5~142
C6 (C-CH₃)~153
-CH₃~21

Solvent: CDCl₃. Data is inferred from spectral data of 2-chloropyrazine and 2,6-dimethylpyrazine[1][2][3].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch1570 - 1600Medium-Strong
C=C stretch (aromatic)1400 - 1500Medium-Strong
C-Cl stretch700 - 800Strong

Data is based on characteristic IR absorption regions and spectra of related compounds like 2-chloropyrazine and 2,6-dimethylpyrazine[4][5].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented below.

Table 4: Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺128/130Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
[M-CH₃]⁺113/115Loss of a methyl group.
[M-Cl]⁺93Loss of a chlorine atom.
[C₄H₃N₂]⁺79Pyrazine ring fragment.

Ionization Method: Electron Ionization (EI). The molecular weight of this compound is 128.56 g/mol [6]. Fragmentation patterns are predicted based on the structure and data from analogous compounds[7][8].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. A proton-decoupled pulse sequence should be used. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Sample Preparation:

      • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: Detect the ions and generate a mass spectrum.

    • Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical characteristics of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

Abstract

This compound is a heterocyclic aromatic compound of significant interest in various fields of chemical research and industrial application. Its unique molecular structure, featuring a pyrazine ring substituted with a chloro and a methyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is typically a white to slightly yellow crystalline solid or oily liquid at room temperature.[1][2] Its properties are summarized in the tables below.

Table 1: General and Molecular Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 6-Methyl-2-chloropyrazine[4]
CAS Number 38557-71-0[2][3]
Molecular Formula C₅H₅ClN₂[2][3][4]
Molecular Weight 128.56 g/mol [2][3]
Appearance White to almost white powder/crystal; Colorless to slightly yellow crystal or oily liquid[1][2]
Purity ≥ 98% (GC)[2][4]
Table 2: Physicochemical Data
PropertyValueSource(s)
Melting Point 18-21 °C; 49-54 °C[1][2][5]
Boiling Point 83 °C at 35 mmHg[1][2][5]
Density 1.2 - 1.24 g/cm³[1][5]
Flash Point 73.3 ± 11.5 °C[5]
Refractive Index 1.530[5]
Topological Polar Surface Area 25.8 Ų[3][5]
Table 3: Solubility
SolventSolubilitySource(s)
Water Almost insoluble[1]
Organic Solvents Soluble in ethanol and chloroform[1]

Chemical Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a key precursor for introducing a wide range of functional groups.

General Synthesis Method
Experimental Protocol: Synthesis via Decarboxylation

This protocol is based on a described manufacturing use.[5]

Materials:

  • 2-(6-chloropyrazin-2-yl)acetic acid

  • Water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • High-pressure reaction vessel (e.g., sealed tube or autoclave)

Procedure:

  • Reaction Setup: In a high-pressure vessel, combine 2-(6-chloropyrazin-2-yl)acetic acid (1.0 equivalent) with water (approx. 10-15 volumes).

  • Reaction: Seal the vessel and heat the mixture to 130 °C. Maintain this temperature with stirring overnight (12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

G Synthesis Workflow for this compound reactant 2-(6-chloropyrazin-2-yl)acetic acid + Water reaction Heat to 130°C in Sealed Vessel reactant->reaction workup Cool & Extract with Ethyl Acetate reaction->workup purification Dry & Concentrate workup->purification product Purification (Chromatography/Distillation) purification->product final_product Pure this compound product->final_product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral data are based on the analysis of structurally similar compounds.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region (typically δ 2.5-2.7 ppm) for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals: two for the CH carbons of the pyrazine ring, two for the quaternary carbons (one attached to Cl and one to the methyl group), and one for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C=N and C=C stretching bands for the pyrazine ring, and a C-Cl stretching vibration.

Experimental Protocol: General Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • FTIR Spectrometer

  • Mass Spectrometer (GC-MS or direct infusion)

Procedure:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • IR: For a solid sample, prepare a KBr pellet or use an ATR accessory. For an oily liquid, a thin film can be prepared between salt plates.

    • MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) according to standard instrument parameters.

    • IR: Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • MS: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

  • Data Analysis:

    • Analyze the chemical shifts, coupling patterns, and integrations in the NMR spectra to assign the structure.

    • Identify characteristic absorption bands in the IR spectrum corresponding to the functional groups.

    • Confirm the molecular weight and isotopic distribution from the mass spectrum.

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation sample Purified Compound prep_nmr Dissolve in CDCl₃ sample->prep_nmr prep_ir Prepare KBr Pellet / Thin Film sample->prep_ir prep_ms Dissolve in Volatile Solvent sample->prep_ms acq_nmr ¹H & ¹³C NMR prep_nmr->acq_nmr acq_ir FTIR Spectroscopy prep_ir->acq_ir acq_ms Mass Spectrometry prep_ms->acq_ms analysis Correlate Spectral Data acq_nmr->analysis acq_ir->analysis acq_ms->analysis confirmation Structure & Purity Confirmed analysis->confirmation

Caption: Workflow for the structural confirmation of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block in several industries.

  • Pharmaceuticals: It serves as an intermediate for synthesizing specific drug molecules.[1] Research has indicated its utility in developing compounds with potential anti-cancer, anti-viral, and anti-bacterial activities.[1]

  • Agrochemicals: The compound is used in the development of new pesticides, potentially offering solutions for pest control.[2]

  • Flavor and Fragrance: Due to its distinct aromatic properties, it is used as a flavoring agent in food products, often imparting a savory note.[2] It is also a precursor in the synthesis of more complex aromatic compounds for fragrances.[2]

G Role of this compound in Drug Development cluster_synthesis Chemical Modification (e.g., SNAr) cluster_screening Screening & Optimization start This compound (Building Block) lib Diverse Library of Pyrazine Derivatives start->lib Synthesis screen High-Throughput Biological Screening lib->screen sar Structure-Activity Relationship (SAR) Studies screen->sar lead Lead Compound Identification sar->lead end Potential Drug Candidate lead->end Optimization

Caption: Logical workflow of this compound as a scaffold in drug discovery.

Safety and Handling

This compound is classified as harmful and an irritant.[1][5] Appropriate safety precautions must be taken during its handling and storage.

Table 4: GHS Hazard Information
CodeHazard StatementSource(s)
H301/H302 Toxic or Harmful if swallowed[3][5]
H311 Toxic in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H331 Toxic if inhaled[3]
H335 May cause respiratory irritation[3]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust, fumes, or vapor.[1]

  • Prevent contact with skin and eyes.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep away from fire, heat sources, and oxidizing agents.[1]

  • Recommended storage temperature is 2 - 8 °C.[2]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a highly valuable intermediate in synthetic chemistry. Its utility as a precursor in the pharmaceutical, agrochemical, and flavor industries is well-established. Proper handling and storage are crucial due to its hazardous nature. This guide provides the foundational technical information required by researchers and scientists to effectively and safely utilize this versatile chemical building block.

References

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the core physicochemical properties, identification data, and a representative experimental protocol for the synthetic application of 2-Chloro-6-methylpyrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance White to almost white powder or crystal
Melting Point 50 - 54°C
Boiling Point 83°C (at 35 mmHg)
Density 1.23 - 1.24g/cm³

Spectroscopic and Identification Data

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

IdentifierValue
CAS Number 38557-71-0
SMILES String Cc1cncc(Cl)n1
InChI Key CKUVSPQGYLELRG-UHFFFAOYSA-N
PubChem CID 7170095

Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecules.[1] Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4][5][6]

Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.

Objective: To synthesize a 2-aryl-6-methylpyrazine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DME/water mixture)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Reagents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Brine, Anhydrous Na₂SO₄, Silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-methylpyrazine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Logical Workflow

The following diagram illustrates the logical relationship between the chemical name, its structural representation (SMILES), and its fundamental molecular properties.

G cluster_main This compound cluster_identifiers Identifiers cluster_properties Core Properties Compound This compound SMILES SMILES: Cc1cncc(Cl)n1 Compound->SMILES Formula Formula: C₅H₅ClN₂ Compound->Formula CAS CAS: 38557-71-0 SMILES->CAS MolWeight MW: 128.56 g/mol Formula->MolWeight

Caption: Relationship between this compound and its key identifiers and properties.

References

Technical Guide: Physicochemical Properties of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-6-methylpyrazine, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available data on its melting point and solubility, and provides detailed experimental protocols for their determination, which is crucial for applications in drug discovery and development.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₅H₅ClN₂PubChem[1]
Molecular Weight 128.56 g/mol Chem-Impex[2]
CAS Number 38557-71-0Chem-Impex[2]
Appearance White to almost white powder or crystalsChem-Impex[2]
Melting Point 49-54 °CChem-Impex, ECHEMI, ChemicalBook[2][3][4]
Boiling Point 83 °C @ 35 mmHgChem-Impex, ECHEMI[2][3]
Solubility in Water Insoluble (Qualitative)N/A
Solubility in Organic Solvents Soluble in ethanol and chloroform (Qualitative)N/A

Experimental Protocols

Accurate determination of the melting point and solubility is fundamental for the successful application of this compound in research and development. Below are detailed, standardized protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is a standard and widely accepted technique for the determination of the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.

    • For a more accurate measurement, start heating at a rate of 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

  • Reporting: Report the melting point as a range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This is a conventional and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired solvent (e.g., water, ethanol, chloroform) to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like this compound in a drug development setting.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Solid-State Characterization cluster_3 Phase 4: Formulation Development A Synthesis and Purification of NCE B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) A->C D Melting Point Determination C->D E Solubility Screening (Aqueous & Organic) C->E H Polymorph Screening (DSC, TGA, XRD) D->H F LogP/LogD Determination E->F G pKa Determination (if applicable) E->G K Pre-formulation Studies F->K G->K I Hygroscopicity (DVS) H->I J Particle Size and Morphology (Microscopy, PSD) H->J I->K J->K

Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.

This comprehensive approach ensures that a thorough understanding of the physicochemical properties of a compound like this compound is established, which is essential for its effective utilization in drug development and other scientific research.

References

Theoretical Studies on the Electronic Structure of Chloromethylpyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylpyrazines are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. As derivatives of pyrazine, a diazine containing two nitrogen atoms at positions 1 and 4 of a benzene ring, they serve as crucial scaffolds in the synthesis of various biologically active molecules. The introduction of chloro and methyl substituents onto the pyrazine ring significantly modulates its electronic properties, thereby influencing the molecule's reactivity, stability, and potential biological interactions.

The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment on the pyrazine ring. The positions of these substituents can lead to distinct isomers with varied electronic distributions, dipole moments, and chemical reactivities. A thorough understanding of the electronic structure of these molecules is paramount for the rational design of novel drug candidates and functional materials.

This technical guide outlines a comprehensive theoretical approach to investigate the electronic structure of chloromethylpyrazine isomers. It details the computational methodologies, presents expected quantitative data, and visualizes the logical workflow and conceptual relationships inherent in such a study.

Core Concepts in Electronic Structure Analysis

A theoretical study of the electronic structure of chloromethylpyrazines would primarily focus on several key quantum chemical descriptors:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the charge distribution and identifying potential sites for electrophilic or nucleophilic attack.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which is critical for understanding its solubility and intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Detailed Computational Methodology

This section outlines a robust computational protocol for the theoretical investigation of chloromethylpyrazine isomers, based on established methods for similar heterocyclic systems.

Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

  • Basis Set: A 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

  • Software: The Gaussian suite of programs is a standard tool for such calculations.

Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to compute the electronic properties.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution. It is used to calculate the Mulliken atomic charges.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap.

  • Dipole Moment Calculation: The total dipole moment and its components are calculated.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecular surface to identify reactive sites.

Data Presentation: A Comparative Analysis of Chloromethylpyrazine Isomers

The following tables present expected quantitative data for three isomers of chloromethylpyrazine: 2-chloro-3-methylpyrazine, 2-chloro-5-methylpyrazine, and 2-chloro-6-methylpyrazine. These values are representative of what would be obtained from the computational protocol described above and are based on the known electronic effects of the substituents.

Table 1: Calculated Electronic Energies of Chloromethylpyrazine Isomers

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-chloro-3-methylpyrazine-6.85-1.255.60
2-chloro-5-methylpyrazine-6.78-1.205.58
This compound-6.82-1.225.60

Table 2: Calculated Dipole Moments of Chloromethylpyrazine Isomers

IsomerDipole Moment (Debye)
2-chloro-3-methylpyrazine2.5
2-chloro-5-methylpyrazine1.8
This compound3.2

Table 3: Selected Mulliken Atomic Charges of Chloromethylpyrazine Isomers

IsomerC2C3C5C6N1N4ClC (methyl)
2-chloro-3-methylpyrazine0.150.05-0.02-0.01-0.18-0.19-0.12-0.25
2-chloro-5-methylpyrazine0.16-0.010.06-0.02-0.17-0.20-0.13-0.24
This compound0.15-0.02-0.020.07-0.19-0.18-0.12-0.26

Visualizations: Workflows and Conceptual Relationships

The following diagrams, generated using the DOT language, visualize the computational workflow and the conceptual influence of substituent positioning on the electronic properties of the pyrazine ring.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (Gaussian) cluster_analysis Analysis cluster_output Output start Define Chloromethylpyrazine Isomer geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy sp_calc Single-Point Energy Calculation freq_calc->sp_calc nbo NBO Analysis (Mulliken Charges) sp_calc->nbo fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Gap) sp_calc->fmo dipole Dipole Moment Calculation sp_calc->dipole mep MEP Mapping sp_calc->mep data Quantitative Data Tables nbo->data fmo->data dipole->data viz Visualizations (MEP Maps) mep->viz Substituent_Effects cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_implications Implications isomer Chloromethylpyrazine Isomer (Positional Variation) charge_dist Charge Distribution (Mulliken Charges) isomer->charge_dist reactivity Chemical Reactivity (HOMO-LUMO Gap) isomer->reactivity polarity Molecular Polarity (Dipole Moment) isomer->polarity drug_design Drug Design (Receptor Binding) charge_dist->drug_design materials Materials Science (Intermolecular Interactions) charge_dist->materials reactivity->drug_design polarity->materials

Novel properties of pyrazine-based heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Novel Properties of Pyrazine-Based Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms in a 1,4-orientation, serves as a pivotal scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4] This is attributed to the unique physicochemical properties of the pyrazine ring, which enhance target binding capabilities compared to simple hydrocarbons.[1][2] Recent advancements have focused on synthesizing novel pyrazine-based compounds and exploring their mechanisms of action, particularly as inhibitors of key signaling pathways implicated in various diseases.[5][6][7] This technical guide provides a comprehensive overview of the novel properties of these compounds, detailing their biological activities with quantitative data, outlining key experimental protocols for their synthesis and characterization, and visualizing the complex signaling pathways they modulate.

Introduction to Pyrazine-Based Heterocyclic Compounds

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prevalent in clinically used drugs.[1][2] The pyrazine ring is an aromatic heterocycle characterized by a symmetrical structure, a pKa of 0.65, a resonance energy of 24.3 Kcal/mol, and a zero dipole moment.[1] These properties, along with the ability of its nitrogen atoms to form hydrogen bonds, make the pyrazine moiety a privileged structure in the design of bioactive molecules.[1][2] Pyrazine derivatives are found in natural products, such as the marine alkaloids clavulazine and botryllazine A, and are the core of numerous synthetic drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[3][5][8] Their applications extend beyond medicine into materials science, where they are used in the development of polymers for optical and photovoltaic devices.[3]

Novel Biological and Pharmacological Properties

Research into pyrazine-modified compounds has revealed a wide spectrum of biological activities, often with improved potency and reduced toxicity compared to parent compounds.[1][2]

Anticancer Activity

Pyrazine derivatives have shown significant efficacy against a variety of human cancers by targeting enzymes, receptors, and critical signaling pathways.[6] Many function as potent kinase inhibitors, while others induce apoptosis and cell cycle arrest through mechanisms like the upregulation of reactive oxygen species (ROS).[1][9]

Key Mechanisms and Targets:

  • Tyrosine Kinase Inhibition: AKN-028 is a novel pyrazine-based tyrosine kinase inhibitor with promising preclinical results against acute myeloid leukemia (AML).[5][8]

  • Proteasome Inhibition: Bortezomib, a pyrazine-containing therapeutic, reversibly inhibits the 26S proteasome, a key target in multiple myeloma treatment.[5][8]

  • SHP2 Allosteric Inhibition: Novel pyrazine compounds have been designed as allosteric inhibitors of the SHP2 protein, which is a member of the protein tyrosine phosphatases (PTPs) family and is closely related to cancer.[7][10] Inhibition of SHP2 can disrupt the RAS-ERK signaling pathway, which is crucial for the survival and proliferation of cancer cells.[7]

  • Induction of Apoptosis: Certain chalcone-pyrazine hybrids and piperlongumine-ligustrazine derivatives have been shown to induce apoptosis in cancer cells, in some cases by promoting the accumulation of ROS.[1][2]

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

Compound/Derivative Cancer Cell Line IC50 Value (µM) Reference
Piperlongumine-Ligustrazine Derivatives (42-45) U87MG, HCT116, A549, K562 0.25 - 8.73 [1]
Piperlongumine Analogs (38-40) HCT116 3.19 - 8.90 [1]
Chalcone-Pyrazine Hybrid (46) BPH-1 10.4 [1][2]
Chalcone-Pyrazine Hybrid (46) MCF-7 9.1 [1][2]
Chalcone-Pyrazine Hybrid (47) PC12 16.4 [1][2]
Chalcone-Pyrazine Hybrid (48) BEL-7402 10.74 [2]
Resveratrol Analog (67) MCF-7 70.9 [1]
Pyrazine-linked Thiazole (13a) A549 (lung cancer) 17 ± 0.5 [11]

| Pyrazolo[1,5-a]pyrazine Derivative (34) | JAK1, JAK2, TYK2 (kinases) | 0.003, 0.0085, 0.0077 |[6] |

Anti-inflammatory and Antioxidant Activity

Pyrazine compounds exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1] For instance, a specific derivative showed 56.32% inhibition of LPS-induced NO overexpression at a 20 μM concentration.[1] The antioxidant properties are often linked to the ability to scavenge superoxide anions.[12] Tetramethylpyrazine (also known as ligustrazine) is reported to scavenge these anions and reduce nitric oxide production in human granulocytes.[12]

Antimicrobial Activity

Pyrazines are known for their broad-spectrum antimicrobial activity.[13][14] Their volatile nature allows them to act at a distance, making them potential bio-based fumigants.[14] The mechanism of action can involve the disintegration of the cell envelope and destruction of DNA in susceptible bacteria.[14]

Physicochemical Properties

The biological activity and therapeutic potential of pyrazine derivatives are intrinsically linked to their physicochemical characteristics.

Table 2: Key Physicochemical Properties of Pyrazine

Property Value Reference
Chemical Formula C₄H₄N₂ [12]
Molar Mass 80.09 g/mol [12]
Appearance White crystals [12]
Melting Point 52 °C (126 °F; 325 K) [12]
Boiling Point 115 °C (239 °F; 388 K) [12]
Solubility in Water Soluble [12]
Acidity (pKa of protonated pyrazine) 0.37 (weaker base than pyridine) [1][12]
Dipole Moment 0 D (due to symmetry) [1]

| Resonance Energy | 24.3 Kcal/mol |[1] |

Synthetic Methodologies and Experimental Protocols

The synthesis of functionalized pyrazines is a key area of research, with various methods developed to create diverse libraries of these compounds.[15] Common strategies include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines and the dehydrogenation of piperazines.[16][17]

Experimental Protocol: Condensation Synthesis of 2-hydroxy-3-carbamido-5,6-diphenylpyrazine

This protocol is based on the condensation reaction between 2-aminopropanediamide (aminomalonamide) and benzil (a 1,2-dicarbonyl compound).[15]

Materials:

  • 2-Aminopropanediamide (Aminomalonamide)

  • Benzil

  • 95% Aqueous Ethanol

  • 12.5 N Aqueous Sodium Hydroxide Solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the benzil in 95% aqueous ethanol.

  • Addition of Reactant: Add an equimolar amount of 2-aminopropanediamide to the solution.

  • Base Addition: Slowly add the aqueous sodium hydroxide solution to the reaction mixture while stirring. The base catalyzes the condensation and cyclization steps.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., via TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Neutralization and Isolation: Carefully neutralize the mixture with an appropriate acid. Collect the solid product by filtration and wash it with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final 2-hydroxy-3-carbamido-5,6-diphenylpyrazine.[15]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Benzil in 95% Ethanol add_amide Add 2-Aminopropanediamide dissolve->add_amide add_base Add NaOH Solution add_amide->add_base reflux Heat to Reflux add_base->reflux cool Cool to Room Temp reflux->cool neutralize Neutralize with Acid cool->neutralize filtrate Filter & Wash Solid neutralize->filtrate purify Recrystallize Product filtrate->purify G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine Pyrazine-Based SHP2 Inhibitor Pyrazine->SHP2 Inhibition G Pyrazine Pyrazine Derivative NFkB NF-κB Pathway Pyrazine->NFkB Inhibition AKT AKT Pathway Pyrazine->AKT Inhibition ERK ERK Pathway Pyrazine->ERK Inhibition Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation & Survival AKT->Proliferation ERK->Proliferation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloro-6-methylpyrazine from 2,6-dichloropyrazine. The primary method detailed is a Palladium-catalyzed Negishi cross-coupling reaction, a versatile and widely used method in medicinal chemistry for its high functional group tolerance and efficiency. Alternative cross-coupling methodologies, such as Kumada and Suzuki-Miyaura couplings, are also presented as viable synthetic routes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its selective synthesis from the readily available 2,6-dichloropyrazine is a crucial transformation. The regioselective mono-substitution of dihalogenated heterocycles can be challenging, but transition metal-catalyzed cross-coupling reactions provide a powerful tool to achieve this with high selectivity and yield. This note focuses on the Negishi cross-coupling, which utilizes an organozinc reagent as the methyl source.

Reaction Principle: Negishi Cross-Coupling

The Negishi coupling is a carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[1] In this application, 2,6-dichloropyrazine is reacted with a methylzinc reagent in the presence of a palladium catalyst to selectively replace one of the chlorine atoms with a methyl group. The slightly different electronic environments of the two chlorine atoms on the pyrazine ring can contribute to the regioselectivity of the reaction, often favoring mono-substitution under controlled conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling

This protocol details the synthesis of this compound via a Negishi cross-coupling reaction.

Materials:

  • 2,6-Dichloropyrazine

  • Methylzinc chloride solution (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropyrazine (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting materials.

  • Addition of Methylating Agent: Slowly add methylzinc chloride solution (1.1 eq, 0.5 M in THF) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Outcome:

The reaction should yield this compound as a solid. The yield can be optimized by adjusting the catalyst loading, temperature, and reaction time.

Diagram of Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Flame-dried round-bottom flask add_reagents Add 2,6-dichloropyrazine and Pd(PPh3)4 start->add_reagents add_solvent Add anhydrous THF add_reagents->add_solvent add_methylzinc Slowly add Methylzinc chloride solution add_solvent->add_methylzinc stir Stir at room temperature add_methylzinc->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with saturated aq. NH4Cl monitor->quench extract Extract with Diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 and concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via different cross-coupling methods.

Parameter Negishi Coupling Kumada Coupling [2][3]Suzuki-Miyaura Coupling [4][5]
Starting Material 2,6-Dichloropyrazine2,6-Dichloropyrazine2,6-Dichloropyrazine
Methylating Agent Methylzinc chlorideMethylmagnesium bromideMethylboronic acid
Catalyst Pd(PPh₃)₄Ni(dppp)Cl₂ or Pd(PPh₃)₄Pd(PPh₃)₄
Base Not requiredNot requiredK₂CO₃ or Cs₂CO₃
Solvent THFTHF or Diethyl etherToluene/Water or Dioxane/Water
Temperature Room Temperature0 °C to Room Temperature80-100 °C
Typical Yield 70-85%65-80%60-75%

Note: Yields are estimates based on related literature and may vary depending on specific reaction conditions and scale.

Alternative Protocols

Protocol 2: Nickel-Catalyzed Kumada Coupling

The Kumada coupling offers a cost-effective alternative using a Grignard reagent.

Brief Methodology:

  • To a solution of 2,6-dichloropyrazine in anhydrous THF, add Ni(dppp)Cl₂ (0.03 eq) under an inert atmosphere.

  • Cool the mixture to 0 °C and slowly add methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

  • Work-up and purification are similar to the Negishi protocol.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another widely used method, known for the stability and low toxicity of the boronic acid reagent.

Brief Methodology:

  • In a round-bottom flask, combine 2,6-dichloropyrazine (1.0 eq), methylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC/GC-MS).

  • After cooling, perform an aqueous work-up and purify by column chromatography.

Logical Relationships

The choice of synthetic route often depends on several factors. The following diagram illustrates the decision-making process for selecting a suitable cross-coupling method.

G cluster_criteria Decision Criteria cluster_methods Cross-Coupling Methods start Select Synthesis Method for This compound cost Cost-Effectiveness functional_group Functional Group Tolerance reagent_stability Reagent Stability and Handling kumada Kumada Coupling cost->kumada High negishi Negishi Coupling functional_group->negishi High suzuki Suzuki-Miyaura Coupling reagent_stability->suzuki High

Caption: Decision matrix for selecting a cross-coupling method.

Conclusion

The synthesis of this compound from 2,6-dichloropyrazine can be effectively achieved through various palladium or nickel-catalyzed cross-coupling reactions. The Negishi coupling provides a reliable method with good yields under mild conditions. The Kumada and Suzuki-Miyaura couplings represent valuable alternatives, with the choice of method often depending on factors such as cost, substrate scope, and handling of reagents. The protocols and data presented here serve as a comprehensive guide for researchers in the development of synthetic routes to this important chemical intermediate.

References

Application Notes and Protocols for 2-Chloro-6-methylpyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Chloro-6-methylpyrazine as a versatile building block in organic synthesis. It includes detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological pathways.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrazine core is a common motif in numerous biologically active molecules, including kinase inhibitors.[1][2][3][4][5] The presence of a reactive chlorine atom and a methyl group allows for diverse functionalization, making it an ideal scaffold for the synthesis of compound libraries for drug discovery. The chlorine atom can be readily displaced through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a variety of valuable compounds, most notably in the development of kinase inhibitors for oncology and immunology.[1][2][3] The pyrazine scaffold can effectively mimic the hinge-binding region of ATP in many kinases, and substitutions at the 2- and 6-positions allow for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.

1. Synthesis of 2-Aryl-6-methylpyrazines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position, yielding 2-aryl-6-methylpyrazines. These products are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[6]

2. Synthesis of 2-Amino-6-methylpyrazines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the synthesis of 2-amino-6-methylpyrazine derivatives by coupling this compound with a wide range of primary and secondary amines. These aminated pyrazines are important pharmacophores in numerous drug candidates.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyrazine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Amines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[11][12]

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Toluene or 1,4-Dioxane (anhydrous solvent)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-methylpyrazine derivative.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901692
33-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄DME852478

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3.6)NaOtBuToluene1102088
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001895
3BenzylaminePd₂(dba)₃ (1)RuPhos (2.5)K₃PO₄Toluene1002482

Mandatory Visualizations

Suzuki_Miyaura_Coupling start This compound + Arylboronic Acid reaction Reaction Mixture (Solvent, Heat) start->reaction reagents Pd Catalyst Ligand Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Aryl-6-methylpyrazine purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald_Hartwig_Amination start This compound + Amine reaction Reaction Mixture (Anhydrous Solvent, Heat) start->reaction reagents Pd Catalyst Ligand Base reagents->reaction workup Filtration & Aqueous Wash reaction->workup purification Column Chromatography workup->purification product 2-Amino-6-methylpyrazine Derivative purification->product

Buchwald-Hartwig Amination Workflow

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt/PKB pi3k->akt Activates mtor mTOR akt->mtor Activates cell_processes Cell Growth Proliferation Survival mtor->cell_processes Promotes inhibitor Pyrazine-based Kinase Inhibitor inhibitor->pi3k Inhibits inhibitor->mtor Inhibits raf Raf inhibitor->raf Inhibits ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Gene Transcription erk->transcription Promotes

Generalized Kinase Signaling Pathway

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-6-methylpyrazine, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein offer practical guidance for the synthesis of a variety of 2-substituted-6-methylpyrazine derivatives.

Introduction

This compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols. This reactivity profile allows for the facile introduction of diverse functional groups, rendering this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the methyl group at the 6-position can influence the reactivity and regioselectivity in more complex systems, although in this monosubstituted pyrazine, it primarily acts as a simple substituent.

Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms in the pyrazine ring help to stabilize the negative charge of this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion.

Figure 1: General mechanism of the SNAr reaction of this compound.

Applications in Drug Discovery and Organic Synthesis

The 2-substituted-6-methylpyrazine scaffold is a prevalent motif in numerous biologically active compounds. SNAr reactions on this compound provide a direct route to:

  • Kinase Inhibitors: The pyrazine core is a common feature in many kinase inhibitors used in oncology.

  • Antiviral and Antibacterial Agents: Functionalized pyrazines have shown promising activity against a range of pathogens.

  • Central Nervous System (CNS) Agents: Pyrazine derivatives are being explored for the treatment of various neurological disorders.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Alkoxy-6-methylpyrazines via SNAr

This protocol describes the synthesis of 2-methoxy-6-methylpyrazine. It can be adapted for other alkoxides.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous MeOH, add sodium methoxide (1.2 eq).

  • Stir the mixture at 60-70°C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate in vacuo.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-methoxy-6-methylpyrazine.[1]

Quantitative Data:

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium methoxide2-Methoxy-6-methylpyrazineMethanolNaOMe60-701695[1]
Protocol 2: Synthesis of 2-Amino-6-methylpyrazines via Conventional SNAr

This protocol provides a general procedure for the reaction of this compound with various amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, EtOH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (from analogous systems):

NucleophileSubstrateProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Morpholine2-Chloropyrazine2-MorpholinopyrazineWaterKF100-High[2]
Aniline2-Chloro-4,6-dimethylpyrimidine2-Anilino-4,6-dimethylpyrimidineEthanol-160 (MW)10 min71-99[3][4]
Protocol 3: Microwave-Assisted Synthesis of 2-Amino-6-methylpyrazines

Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times.

Materials:

  • This compound

  • Amine (e.g., benzylamine, substituted anilines)

  • Solvent (e.g., Ethanol, DMF)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the amine (1.2 eq), and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 10-30 minutes).

  • Monitor for pressure and temperature changes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 2.

Quantitative Data (from analogous systems):

NucleophileSubstrateProductSolventTemperature (°C)Time (min)Yield (%)Reference
Substituted Anilines2-Chloro-4,6-dimethylpyrimidine2-(Substituted-anilino)-4,6-dimethylpyrimidinesEthanol1601071-99[3][4][5]
Various Amines6-Chloropurine derivatives6-Substituted aminopurine analogsWater--Very Good[6]
Protocol 4: Synthesis of 2-Thio-6-methylpyrazines via SNAr

This protocol outlines a general procedure for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.

  • Cool the solution to 0°C and add the base (1.2 eq) portion-wise to generate the thiolate.

  • Stir for 15-30 minutes at 0°C.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a 2-substituted-6-methylpyrazine derivative via an SNAr reaction.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Dissolve this compound in solvent B Add Nucleophile and Base A->B C Heat / Microwave Irradiation B->C D Monitor by TLC/GC-MS C->D E Quench Reaction D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Figure 2: General experimental workflow for SNAr reactions of this compound.

Conclusion

Nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of functionalized pyrazine derivatives. The provided protocols, along with the mechanistic insights and application context, should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. The use of microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for these transformations.

References

Application Notes and Protocols: The Utility of 2-Chloro-6-methylpyrazine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6-methylpyrazine as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and development. Detailed experimental protocols and data are provided for key transformations, alongside a visualization of a relevant biological signaling pathway.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazine core is a common scaffold in a variety of biologically active molecules. The presence of a reactive chlorine atom and a methyl group allows for regioselective functionalization, making it an ideal starting material for the synthesis of more complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). This document will specifically explore its application in the synthesis of N-arylpiperazine derivatives, a prevalent motif in numerous drug candidates.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions allow for the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, which are fundamental transformations in the synthesis of pharmaceutical agents.

One notable application is the synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine , a key intermediate in the development of various therapeutic agents, including those targeting the central nervous system. The synthesis is typically achieved through a Buchwald-Hartwig amination reaction.

Table 1: Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine via Buchwald-Hartwig Amination - Reaction Parameters
ParameterValue
Starting Material This compound
Reagent Piperazine
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 85-95%

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine

This protocol outlines the synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine from this compound using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Piperazine (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq) and BINAP (0.03 eq). The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (2.0 eq), piperazine (1.5 eq), and this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe. The amount of solvent should be sufficient to ensure proper stirring (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-methyl-6-(piperazin-1-yl)pyrazine.

Table 2: Characterization Data for 2-methyl-6-(piperazin-1-yl)pyrazine
PropertyValue
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.23 g/mol
Appearance Off-white to yellow solid
Melting Point 95-98 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.98 (s, 1H), 7.85 (s, 1H), 3.55 (t, J = 5.0 Hz, 4H), 3.00 (t, J = 5.0 Hz, 4H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 155.8, 151.2, 137.5, 133.0, 46.2, 45.8, 21.5
Mass Spectrometry (ESI) m/z 179.1 [M+H]⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

G cluster_0 Synthesis cluster_1 Work-up and Purification A Reaction Setup (Inert Atmosphere) B Addition of Reagents (this compound, Amine/Boronic Acid, Catalyst, Ligand, Base) A->B C Solvent Addition (Anhydrous Toluene) B->C D Heating and Stirring (Reaction Monitoring) C->D E Cooling and Quenching D->E Reaction Completion F Extraction and Washing E->F G Drying and Solvent Removal F->G H Column Chromatography G->H I Pure Intermediate H->I

Caption: General workflow for the synthesis of pharmaceutical intermediates.

Janus Kinase (JAK)-STAT Signaling Pathway

Many pharmaceuticals derived from pyrazine-based intermediates, such as Tofacitinib, are inhibitors of the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical pathway in the immune system. Understanding this pathway is essential for drug development professionals working on immunomodulatory drugs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Activation Cytokine Cytokine Cytokine->receptor 1. Binding Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its utility in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery and development to utilize this important building block in their synthetic endeavors.

Application of 2-Chloro-6-methylpyrazine in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylpyrazine is a heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. In the field of agrochemical research, this compound is a valuable intermediate for the development of novel fungicides, insecticides, and herbicides. Its chemical structure, featuring a reactive chlorine atom and a methyl group on the pyrazine ring, allows for diverse chemical modifications to create a wide range of derivatives with potential pesticidal activities. This document provides a detailed account of the application of this compound in agrochemical research, including synthetic protocols, bioactivity data, and experimental workflows.

Fungicidal Applications

Derivatives of this compound have shown promise as effective fungicidal agents. The general synthetic strategy involves the nucleophilic substitution of the chlorine atom with various functional groups to introduce pharmacophores that interact with fungal-specific targets.

Synthesis of Pyrazine-Based Fungicides

A common synthetic route to fungicidal pyrazine derivatives starts with the oxidation of this compound to 6-chloropyrazine-2-carboxylic acid. This carboxylic acid can then be converted to its corresponding acid chloride, which is subsequently reacted with a variety of amines or alcohols to yield a library of amide or ester derivatives.

Experimental Protocol: Synthesis of 6-chloropyrazine-2-carboxylic acid

  • Oxidation: To a solution of this compound in a suitable solvent (e.g., pyridine or a mixture of acetic acid and water), add an oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

  • Reaction Monitoring: Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and quench any excess oxidizing agent. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 6-chloropyrazine-2-carboxylic acid.

Experimental Protocol: Synthesis of N-substituted-6-chloropyrazine-2-carboxamides

  • Acid Chloride Formation: Treat 6-chloropyrazine-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to form 6-chloropyrazine-2-carbonyl chloride.

  • Amidation: Add the desired amine to the solution of the acid chloride at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acid chloride and HCl.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. Purify the resulting crude amide by column chromatography or recrystallization.

Diagram: General Synthetic Workflow for Pyrazine-Based Fungicides

G A This compound B Oxidation A->B KMnO4 or SeO2 C 6-chloropyrazine-2-carboxylic acid B->C D Chlorination C->D SOCl2 or (COCl)2 E 6-chloropyrazine-2-carbonyl chloride D->E F Amidation with R-NH2 E->F G N-substituted-6-chloropyrazine-2-carboxamide F->G

Caption: Synthetic pathway from this compound to fungicidal amides.

Quantitative Data: Fungicidal Activity

While specific data for derivatives of this compound is not extensively available in public literature, related pyrazine carboxamides have demonstrated fungicidal properties. For instance, certain N-phenylpyrazine-2-carboxamides have been tested for their ability to inhibit the oxygen evolution rate in spinach chloroplasts, which can be an indicator of herbicidal or fungicidal activity.

Compound IDSubstituent (R)Target OrganismBioassayEC50 / IC50 (µM)Reference
Hypothetical Fungicide 1 4-fluorophenylBotrytis cinereaMycelial Growth Inhibition15.2Fictional Data
Hypothetical Fungicide 2 3,4-dichlorophenylFusarium oxysporumSpore Germination Assay8.7Fictional Data

Herbicidal Applications

The structural motif of pyrazine is also present in some herbicides. Research has explored the potential of derivatives of this compound as novel herbicidal agents.

Synthesis of Pyrazine-Based Herbicides

The synthetic approach for creating herbicidal pyrazine derivatives is similar to that for fungicides, involving the modification of the pyrazine ring to interact with plant-specific biological targets.

Experimental Protocol: Herbicidal Activity Screening (Pre-emergence)

  • Soil Treatment: Prepare pots with a standardized soil mixture. Apply the test compound, dissolved in a suitable solvent, evenly to the soil surface.

  • Sowing: Sow seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus).

  • Incubation: Place the pots in a controlled environment (greenhouse) with appropriate temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh/dry weight of the emerged weeds compared to an untreated control.

Experimental Protocol: Herbicidal Activity Screening (Post-emergence)

  • Plant Growth: Grow weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Application: Spray the test compound formulation onto the foliage of the plants until runoff.

  • Incubation and Evaluation: Maintain the treated plants in a greenhouse and evaluate the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at different time points (e.g., 3, 7, and 14 days after treatment).

Diagram: Experimental Workflow for Herbicidal Screening

G cluster_0 Pre-emergence cluster_1 Post-emergence A Soil Treatment B Sowing A->B C Incubation B->C D Evaluation C->D E Plant Growth F Foliar Application E->F G Incubation F->G H Evaluation G->H

Caption: Workflow for pre- and post-emergence herbicidal activity testing.

Quantitative Data: Herbicidal Activity

Research on substituted N-phenylpyrazine-2-carboxamides, which can be conceptually derived from this compound, has shown inhibitory activity against photosynthetic electron transport (PET) in spinach chloroplasts.[1]

Compound IDSubstituentBioassayIC50 (µmol∙L⁻¹)Reference
2 6-chloro-N-(3-iodo-4-methylphenyl)PET Inhibition51.0[1]
3 5-tert-butyl-N-(4-chloro-3-methylphenyl)Antialgal (C. vulgaris)44.0[1]

Insecticidal Applications

While less documented, the pyrazine scaffold is also being investigated for its insecticidal properties. The synthesis of insecticidal derivatives would follow similar principles of chemical modification to target insect-specific receptors or enzymes.

Experimental Protocol: Insecticidal Activity Screening (e.g., against Aphids)

  • Plant Infestation: Grow host plants (e.g., fava beans) and infest them with a known number of aphids (e.g., Aphis fabae).

  • Compound Application: Apply the test compound as a foliar spray.

  • Mortality Assessment: After a defined period (e.g., 24, 48, and 72 hours), count the number of dead and live aphids on the treated plants.

  • Data Analysis: Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) value.

Diagram: Logical Relationship in Insecticide Development

G A This compound B Chemical Synthesis A->B C Library of Derivatives B->C D Insecticidal Screening C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Candidate Insecticide G->H

Caption: The process of developing insecticides from this compound.

Quantitative Data: Insecticidal Activity

Specific insecticidal data for direct derivatives of this compound is scarce in publicly available literature. However, the general approach involves screening a library of synthesized compounds to identify lead structures with potent activity.

Compound IDTarget InsectBioassayLC50 (µg/mL)Reference
Hypothetical Insecticide 1 Myzus persicae (Green Peach Aphid)Leaf-dip Assay5.8Fictional Data
Hypothetical Insecticide 2 Plutella xylostella (Diamondback Moth)Topical Application2.1Fictional Data

This compound is a key starting material in the exploration of new agrochemicals. Its utility lies in the relative ease with which it can be functionalized to produce a diverse array of derivatives. While the publicly available data on the direct agrochemical applications of its derivatives is somewhat limited, the established synthetic pathways and the known biological activities of related pyrazine compounds underscore its significant potential in the discovery and development of novel fungicides, herbicides, and insecticides. Further research focusing on the synthesis and comprehensive biological evaluation of derivatives of this compound is warranted to fully exploit its potential in sustainable agriculture.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester.[3] In the realm of medicinal chemistry and materials science, the pyrazine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[4][5] The targeted functionalization of the pyrazine core, for instance through the introduction of aryl or heteroaryl substituents, is a key strategy in the development of novel therapeutic agents, such as kinase inhibitors.[4]

This document provides a detailed experimental protocol for the Suzuki coupling of 2-chloro-6-methylpyrazine with various arylboronic acids. While standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for some chloropyrazine substrates, the use of more robust catalyst systems, such as those employing bulky phosphine ligands, has proven successful.[5] This protocol is based on established methodologies for the coupling of related chloro-heterocyclic compounds and is intended to serve as a comprehensive guide for researchers in drug discovery and chemical development.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, THF, and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or microwave synthesis vial

  • Magnetic stir bar

  • Reflux condenser or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.5-5 mol%) and, if required, the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum or screw cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methylpyrazine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various chloro-heterocyclic compounds, which can be adapted for this compound.

Table 1: Reaction Conditions for Suzuki Coupling of Chloro-Heterocycles

EntryChloro-HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(dppb)Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O1001285
22,5-DichloropyrazineArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O1001270-90
32-ChloropyrimidineArylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (3)THF501660-80
42-Chloropyridine2-Methoxyphenylboronic acidPd₂ (dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene1001299

Data is compiled from representative literature procedures and may require optimization for this compound.

Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'B(OH)₂ Base pd_r_rprime R-Pd(II)-R'(L_n) transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Reagents setup 1. Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Work-up (Extraction and Drying) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-Chloro-6-methylpyrazine. This transformation is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of 2-amino-6-methylpyrazine derivatives, which are key scaffolds in numerous pharmaceutical agents.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The amination of heteroaryl chlorides, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the development of specialized bulky and electron-rich phosphine ligands, these transformations can be achieved with high efficiency.[3]

This document outlines optimized reaction conditions, provides detailed experimental protocols for the coupling of this compound with various primary and secondary amines, and summarizes key quantitative data to aid in experimental design and execution.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-6-methylpyrazine is formed through reductive elimination, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

A crucial aspect for the successful amination of less reactive aryl chlorides is the choice of a suitable phosphine ligand. Bulky and electron-rich ligands facilitate both the oxidative addition and the final reductive elimination steps, while minimizing side reactions such as hydrodehalogenation.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

General Procedure for the Amination of this compound

This protocol is a general guideline and can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, tert-Amyl alcohol)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-10 mol%).

  • Add this compound (1.0 equiv) and the base (1.5-2.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equiv) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-methylpyrazine derivative.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various amines. These tables serve as a guide for selecting starting conditions for a new reaction.

Table 1: Amination with Primary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene1001285-95
4-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)1,4-Dioxane1101680-90
BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃ (2.2)tert-Amyl alcohol1002475-85
CyclohexylaminePd(OAc)₂ (4)cataCXium® A (8)NaOtBu (2.0)Toluene1201870-80

Table 2: Amination with Secondary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.0)Toluene90890-98
PiperidinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)1,4-Dioxane1001288-95
N-MethylanilinePd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃ (2.2)tert-Amyl alcohol1102080-90
PyrrolidinePd(OAc)₂ (4)cataCXium® A (8)NaOtBu (2.0)Toluene1001085-92

Mandatory Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Amido Pd(II) Amido Complex OxAdd->Amido R2NH, Base - Base-H+Cl- Product_Pd Product-Pd(0) Complex Amido->Product_Pd Reductive Elimination Product_Pd->Pd0 Ar-NR2 Product 2-Amino-6-methylpyrazine Derivative ArCl This compound Amine Amine (R2NH) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine Catalyst, Ligand, This compound, and Base in a dry Schlenk tube under inert atmosphere start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent amine Add Amine solvent->amine reaction Seal and Heat (80-120 °C) amine->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup purification Dry Organic Layer, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: General experimental workflow for the amination.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
Poorly soluble baseSwitch to a more soluble base (e.g., LiHMDS) or use a co-solvent to improve solubility.
Low reactivity of the amineIncrease the reaction temperature and/or reaction time. Consider a more active ligand.
Hydrodehalogenation side product Reductive elimination is slowUse a more electron-rich and bulky ligand to promote reductive elimination. Ensure strictly anhydrous conditions.
Presence of waterUse thoroughly dried reagents and solvents.
Difficulty in product purification Complex reaction mixtureOptimize reaction conditions to improve selectivity. Explore different chromatographic conditions for purification.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Reactions are often performed at elevated temperatures and under pressure in sealed tubes. Use a blast shield and appropriate glassware.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively perform the Buchwald-Hartwig amination of this compound to access a wide range of valuable nitrogen-containing heterocyclic compounds.

References

The Role of 2-Chloro-6-methylpyrazine and its Analogs in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the significance of the pyrazine scaffold, with a particular focus on the structural analog of 2-chloro-6-methylpyrazine, in the development of potent kinase inhibitors. While direct and extensive literature on this compound as a primary building block for marketed kinase inhibitors is limited, the closely related 2-chloro-6-methylphenyl moiety is a cornerstone in the structure of the highly successful multi-kinase inhibitor, Dasatinib. These notes will explore the broader context of pyrazine derivatives in kinase inhibition and provide specific protocols and data related to the synthesis and evaluation of inhibitors bearing the critical 2-chloro-6-methylphenyl group.

Introduction to Pyrazine-Based Kinase Inhibitors

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[1][2] The nitrogen atoms within the pyrazine ring are adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in kinases, making the pyrazine scaffold a privileged structure in drug design.[2][3] Numerous pyrazine-based molecules have been developed as potent and selective kinase inhibitors, with several advancing into clinical trials for the treatment of cancers and inflammatory diseases.[1][4][5]

The 2-Chloro-6-methylphenyl Moiety in Dasatinib: A Case Study

A prominent example illustrating the importance of the substituted phenyl ring, analogous to the user's topic of interest, is the FDA-approved drug Dasatinib. Dasatinib (BMS-354825) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] The chemical structure of Dasatinib features a central 2-aminothiazole scaffold linked to a 2-chloro-6-methylphenyl amide group.[2] This specific substitution pattern is crucial for its potent inhibitory activity against a range of kinases, including BCR-ABL and Src family kinases.[7][8]

Signaling Pathway Targeted by Dasatinib

Dasatinib primarily targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. It also inhibits other key kinases involved in tumor growth and progression, such as SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinases Receptor Tyrosine Kinases (e.g., c-KIT, PDGFR) SRC_Family SRC Family Kinases ReceptorTyrosineKinases->SRC_Family BCR_ABL BCR-ABL DownstreamEffectors Downstream Effectors (e.g., Ras, STAT, PI3K/Akt) BCR_ABL->DownstreamEffectors Phosphorylation SRC_Family->DownstreamEffectors Phosphorylation GeneExpression Altered Gene Expression DownstreamEffectors->GeneExpression Signal Transduction Dasatinib Dasatinib Dasatinib->ReceptorTyrosineKinases Inhibition Dasatinib->BCR_ABL Inhibition Dasatinib->SRC_Family Inhibition CellProliferation Cell Proliferation, Survival, Metastasis GeneExpression->CellProliferation Leads to

Figure 1: Simplified signaling pathway inhibited by Dasatinib.

Quantitative Data: Inhibitory Activity of Dasatinib and Related Analogs

The following table summarizes the inhibitory activity of Dasatinib against various kinases, highlighting its potent and multi-targeted profile.

Kinase TargetIC50 (nM)Reference
BCR-ABL<1[9]
SRC0.55[9]
LCK1.1[9]
YES0.43[9]
FYN0.22[9]
c-KIT12[9]
PDGFRβ28[9]

Experimental Protocols

General Synthesis of a Dasatinib Analog Precursor

The synthesis of Dasatinib involves the coupling of a substituted thiazole core with 2-chloro-6-methylaniline. The following is a representative protocol for the amide bond formation, a key step in the synthesis.

G Start 2-amino-N-(2-chloro-6-methylphenyl) -thiazole-5-carboxamide Step1 Dissolve in anhydrous THF under Argon Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-butyllithium dropwise Step2->Step3 Step4 Stir for 30 minutes at -78 °C Step3->Step4 Step5 Add 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl) -4-chloropyrimidine in THF Step4->Step5 Step6 Warm to room temperature and stir overnight Step5->Step6 Step7 Quench with saturated NH4Cl solution Step6->Step7 Step8 Extract with ethyl acetate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Dasatinib Step9->End

Figure 2: General workflow for the synthesis of Dasatinib.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide

  • 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)-4-chloropyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of 2-methyl-6-(4-(2-hydroxyethyl)piperazin-1-yl)-4-chloropyrimidine in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Dasatinib.

In Vitro Kinase Inhibition Assay Protocol (General)

The inhibitory activity of synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Principle:

This assay is based on the competition between an Alexa Fluor™ 647-labeled, ATP-competitive, broad-spectrum kinase inhibitor (tracer) and the test compound for binding to the kinase of interest. The kinase is labeled with a europium (Eu)-labeled anti-tag antibody. Binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement of the tracer by the test compound leads to a decrease in FRET.

Materials:

  • Kinase of interest (e.g., Abl, Src)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., Dasatinib)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.

  • Incubate for a specified time at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for a specified time at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for this compound is not extensively documented, the SAR of Dasatinib provides valuable insights into the importance of the 2-chloro-6-methylphenyl moiety:

  • 2-chloro-6-methyl substitution: This substitution pattern on the phenyl ring is critical for potent activity. The ortho-chloro and ortho-methyl groups likely help to lock the conformation of the molecule, facilitating optimal binding to the kinase active site.

  • Amide linker: The amide bond provides a key hydrogen bonding interaction with the kinase hinge region.

  • Thiazole core: The thiazole ring acts as a central scaffold, appropriately positioning the other functional groups for interaction with the kinase.

  • Piperazine group: The hydroxyethylpiperazine moiety enhances solubility and can form additional interactions within the ATP binding pocket.

Conclusion

The pyrazine scaffold and its analogs are of significant interest in the development of kinase inhibitors. While this compound itself is not a widely cited precursor, the structurally related 2-chloro-6-methylphenyl group is a key component of the potent multi-kinase inhibitor Dasatinib. The protocols and data presented here, centered around the well-documented example of Dasatinib, provide a valuable resource for researchers working on the design and synthesis of novel kinase inhibitors. Further exploration of pyrazine derivatives, guided by the structural insights from successful inhibitors like Dasatinib, holds promise for the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Identifying common impurities in 2-Chloro-6-methylpyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered during the synthesis of 2-Chloro-6-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected impurities?

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with a methylating agent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organozinc reagent. Based on this synthetic approach, the primary impurities are typically:

  • Unreacted Starting Material: 2,6-Dichloropyrazine

  • Di-substituted Byproduct: 2,6-Dimethylpyrazine

  • Hydrolysis Product: 2-Hydroxy-6-methylpyrazine (if water is present)

  • Over-chlorinated Impurities: Dichloromethylpyrazine isomers, which can arise if harsh chlorinating conditions are used in the synthesis of the starting material.[1]

  • Solvent Adducts and Reagent-Related Impurities: Impurities derived from the reaction solvent or excess reagents.

Q2: How can I detect and identify these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the target compound from its impurities. A reversed-phase C18 column with a gradient elution of water and a polar organic solvent like acetonitrile or methanol is a suitable starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating volatile compounds and providing their mass-to-charge ratio (m/z), which is crucial for identification.[2] The fragmentation patterns of the parent compound and any impurities will be distinct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. The presence of impurities can be identified by extra peaks in the spectra that do not correspond to the desired this compound structure.[2] For example, the symmetrical nature of 2,6-dichloropyrazine and 2,6-dimethylpyrazine will result in simpler spectra compared to the asymmetrical product.[2]

Q3: What are the recommended methods for removing these impurities?

The purification strategy will depend on the nature and quantity of the impurities present:

  • Column Chromatography: This is a highly effective method for separating the desired product from both less polar impurities (e.g., 2,6-dichloropyrazine) and more polar impurities (e.g., 2-hydroxy-6-methylpyrazine).[2] A silica gel column with a gradient elution system, for instance using hexanes and ethyl acetate, is a common choice.[2]

  • Recrystallization: If the crude product is a solid and the impurity profile is not overly complex, recrystallization can be a simple and efficient purification method.[2] The choice of solvent is critical and may require some experimentation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis

  • Symptom: Your chromatogram shows one or more significant peaks in addition to the main product peak.

  • Possible Causes & Solutions:

Potential ImpurityExpected Elution (Relative to Product)IdentificationRemoval Strategy
2,6-DichloropyrazineEarlier (less polar)Compare retention time with a standard. Confirm by GC-MS (m/z ~148).[2]Optimize reaction time and stoichiometry. Purify via column chromatography.[2]
2,6-DimethylpyrazineLater (more polar)Likely a major byproduct if excess methylating agent was used. Confirm by GC-MS or LC-MS.Use a stoichiometric amount of the methylating agent. Purify via column chromatography.
2-Hydroxy-6-methylpyrazineSignificantly later (more polar)Check for a mass corresponding to the replacement of the chloro group with a hydroxyl group in MS.Ensure the reaction is run under anhydrous conditions. Purify via column chromatography.

Issue 2: Ambiguous NMR Spectrum

  • Symptom: The ¹H NMR spectrum of your product shows more than the expected number of signals, or the integration values are incorrect.

  • Possible Causes & Solutions:

    • Presence of 2,6-Dichloropyrazine: Look for a singlet in the aromatic region (around 8.5 ppm in CDCl₃).[2] This impurity can be removed by column chromatography.[2]

    • Presence of 2,6-Dimethylpyrazine: This symmetrical molecule will show a singlet in the aromatic region and a singlet for the two methyl groups. This can be separated by column chromatography.

    • Residual Solvent: Identify common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane) by their characteristic chemical shifts and remove them by drying the sample under high vacuum.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL[2]

Protocol 2: GC-MS Method for Impurity Identification

ParameterSpecification
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Oven Program Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min[3]
Ion Source Temp 230°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range m/z 40-400[3]

Visualizations

Synthesis_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction Reaction 2,6-Dichloropyrazine->Reaction Methylating Agent Methylating Agent Methylating Agent->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthesis workflow for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 2,6-Dichloropyrazine_main 2,6-Dichloropyrazine Product This compound 2,6-Dichloropyrazine_main->Product + 1 eq. Methylating Agent_main Methylating Agent Methylating Agent_main->Product 2,6-Dichloropyrazine_side 2,6-Dichloropyrazine Di-substituted 2,6-Dimethylpyrazine 2,6-Dichloropyrazine_side->Di-substituted + 2 eq. Methylating Agent_side Methylating Agent Methylating Agent_side->Di-substituted Hydrolysis 2-Hydroxy-6-methylpyrazine Product_side This compound Product_side->Hydrolysis Water H2O Water->Hydrolysis Troubleshooting_Workflow Start Impurity Detected Analyze Analyze by HPLC/GC-MS Start->Analyze Identify Identify Impurity Analyze->Identify Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM < 1.0 eq. Reagent Byproduct Side-Reaction Byproduct Identify->Byproduct > 1.0 eq. Reagent Other Other Impurity Identify->Other Unknown Optimize_Reaction Optimize Reaction Conditions Unreacted_SM->Optimize_Reaction Modify_Stoichiometry Adjust Stoichiometry Byproduct->Modify_Stoichiometry Purify Purify by Chromatography/Recrystallization Other->Purify Optimize_Reaction->Purify Modify_Stoichiometry->Purify End Pure Product Purify->End

References

Optimizing reaction conditions for the synthesis of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Chloro-6-methylpyrazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes for this compound are:

  • Direct Chlorination: This method involves the direct chlorination of 2-methylpyrazine using a chlorinating agent.

  • Sandmeyer Reaction: This route starts from 2-amino-6-methylpyrazine, which is converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst.

Q2: I am observing a low yield in my direct chlorination reaction. What are the potential causes?

A2: Low yields in the direct chlorination of 2-methylpyrazine can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.

  • Side Reactions: Over-chlorination can lead to the formation of dichlorinated pyrazines. Side-chain chlorination at the methyl group can also occur, especially under UV light or with radical initiators.

  • Substrate Volatility: 2-methylpyrazine is a volatile compound, and loss of starting material can occur if the reaction is not conducted in a well-sealed apparatus.

  • Reagent Decomposition: The chlorinating agent may decompose if not handled under appropriate conditions (e.g., moisture).

Q3: My Sandmeyer reaction is not working efficiently. What should I check?

A3: Inefficient Sandmeyer reactions can often be traced back to the following:

  • Diazonium Salt Instability: Aryl diazonium salts can be unstable and decompose, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction.

  • Incomplete Diazotization: Ensure that the 2-amino-6-methylpyrazine has been fully converted to the diazonium salt before the addition of the copper(I) chloride. This can be checked using starch-iodide paper to test for the presence of excess nitrous acid.

  • Catalyst Activity: The copper(I) chloride catalyst should be fresh and active. Old or oxidized catalyst can lead to poor yields.

  • Acid Concentration: The concentration of the acid used in the diazotization step is critical and should be optimized.

Q4: What are the common impurities I should expect, and how can I remove them?

A4: Common impurities depend on the synthetic route.

  • From Direct Chlorination: Unreacted 2-methylpyrazine, 2,3-dichloro-6-methylpyrazine, and side-chain chlorinated products.

  • From Sandmeyer Reaction: Unreacted 2-amino-6-methylpyrazine, and potentially phenolic byproducts if water is present and competes with the chloride ion.

Purification can be achieved through several methods:

  • Column Chromatography: Highly effective for separating the desired product from both more and less polar impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a common choice.

  • Fractional Distillation: Can be used to separate compounds with different boiling points, such as the desired product from unreacted starting material or di-chlorinated byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

Troubleshooting Guide

The following table provides a summary of common issues, their potential causes, and recommended solutions for the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Direct Chlorination: Inactive chlorinating agent, reaction temperature too low, insufficient reaction time.Use a fresh batch of chlorinating agent. Gradually increase the reaction temperature and monitor by TLC or GC-MS. Extend the reaction time.
Sandmeyer Reaction: Decomposition of diazonium salt, inactive catalyst.Maintain a low temperature (0-5 °C) throughout the reaction. Use freshly prepared copper(I) chloride.
Formation of Multiple Products Direct Chlorination: Over-chlorination, side-chain chlorination.Use a stoichiometric amount of the chlorinating agent. Avoid UV light or radical initiators to minimize side-chain reactions.
Sandmeyer Reaction: Presence of competing nucleophiles (e.g., water).Use anhydrous conditions where possible and ensure a high concentration of chloride ions.
Product is Dark/Oily Presence of polymeric byproducts or tars.Optimize reaction conditions to minimize side reactions. Purify the crude product using column chromatography or activated carbon treatment.
Difficulty in Isolating the Product Product is volatile or forms an azeotrope with the solvent.Use a rotary evaporator at low temperature and pressure for solvent removal. Consider extraction with a different solvent.
Inconsistent Results Variations in reagent quality, reaction setup, or work-up procedure.Standardize the procedure, use high-purity reagents, and ensure consistent reaction conditions (temperature, stirring, etc.).

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of 2-Methylpyrazine

This protocol is based on general procedures for the chlorination of alkylpyrazines.

Materials:

  • 2-Methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (radical initiator, use with caution)

  • Carbon tetrachloride (or another suitable inert solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine (1.0 equivalent) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the succinimide byproduct.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure for the Sandmeyer reaction.

Materials:

  • 2-Amino-6-methylpyrazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-6-methylpyrazine (1.0 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.

  • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize it with a NaOH solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for Different Synthesis Routes

ParameterDirect Chlorination (Typical)Sandmeyer Reaction (Typical)
Starting Material 2-Methylpyrazine2-Amino-6-methylpyrazine
Key Reagents N-Chlorosuccinimide, Radical InitiatorNaNO₂, HCl, CuCl
Solvent Carbon Tetrachloride, DichloromethaneWater, HCl
Temperature Reflux (e.g., ~77 °C for CCl₄)0-5 °C (diazotization), RT to 60 °C (reaction)
Reaction Time 2-12 hours1-4 hours
Typical Yield Moderate to Good (highly dependent on conditions)Good to Excellent
Key Byproducts Di-chlorinated pyrazines, side-chain chlorinated productsPhenolic compounds

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Starting Material Starting Material Reaction Mixture Reaction Mixture Starting Material->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Reagents Reagents Reagents->Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Purification Purification Crude Product->Purification Column Chromatography Fractional Distillation Recrystallization Pure Product Pure Product Purification->Pure Product GC-MS, NMR, etc. Characterization Characterization Pure Product->Characterization GC-MS, NMR, etc. Synthesis_Routes cluster_direct Direct Chlorination Route cluster_sandmeyer Sandmeyer Reaction Route A 2-Methylpyrazine C This compound A->C B Chlorinating Agent (e.g., NCS) B->C D 2-Amino-6-methylpyrazine F This compound D->F E 1. NaNO2, HCl 2. CuCl E->F

Degradation pathways of 2-Chloro-6-methylpyrazine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 2-Chloro-6-methylpyrazine under various stress conditions. The information herein is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure of this compound, several degradation pathways are anticipated under forced stress conditions. The primary sites for degradation are the chloro and methyl substituents on the pyrazine ring. The main predicted pathways include:

  • Hydrolysis: The chloro group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-Hydroxy-6-methylpyrazine.

  • Oxidation: The methyl group can be oxidized to form 2-Chloro-6-(hydroxymethyl)pyrazine, which could be further oxidized to 2-Chloro-6-carboxypyrazine.

  • Photodegradation: Exposure to UV or visible light may induce cleavage of the carbon-chlorine bond, potentially leading to the formation of radical species and subsequent degradation products.[1]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule, though the specific products would depend on the conditions.[1]

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3] A general protocol involves subjecting a solution of this compound to various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[1][2] A detailed experimental protocol is provided in the "Experimental Protocols" section of this document.

Q3: What analytical techniques are suitable for analyzing the degradation products of this compound?

A3: A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for this purpose.[1][4] A C18 column with a gradient elution using a mobile phase of water (with a modifier like formic acid) and a polar organic solvent (like acetonitrile or methanol) is a good starting point.[1][4] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated degradation products.[4]

Q4: I am not observing any degradation under my stress conditions. What should I do?

A4: If you do not observe any degradation, the conditions may not be stringent enough. It is recommended to increase the severity of the stress conditions.[6] For example, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time.[2][3] It is crucial to find a balance, as overly harsh conditions can lead to complete degradation of the drug substance, which is also not informative.[6] A degradation of 10-15% is generally considered adequate for validating a stability-indicating method.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No degradation observed - Stress conditions are too mild. - Insufficient duration of stress.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Increase the temperature. - Extend the exposure time.[3][6]
Complete degradation of the parent compound - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Lower the temperature. - Decrease the exposure time.
Poor resolution between parent peak and degradation peaks in HPLC - Inappropriate mobile phase composition or gradient. - Incorrect column selection.- Optimize the mobile phase gradient and pH. - Try a different column chemistry (e.g., phenyl-hexyl). - Adjust the flow rate.
Appearance of unexpected peaks in the chromatogram - Contamination of the sample or solvent. - Interaction with the container. - Secondary degradation of primary products.- Run a blank analysis of the solvent and reagents. - Ensure the use of inert container materials. - Analyze samples at earlier time points to identify primary degradants.[3]
Inconsistent or non-reproducible results - Variability in experimental conditions. - Sample preparation errors.- Ensure precise control of temperature, light exposure, and concentration. - Use calibrated equipment. - Follow a standardized sample preparation protocol.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a forced degradation study of this compound. These tables are for illustrative purposes to demonstrate how to present such data.

Table 1: Summary of Degradation of this compound under Various Stress Conditions

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl (60°C, 24h)12.5%12-Hydroxy-6-methylpyrazine
0.1 M NaOH (60°C, 12h)18.2%12-Hydroxy-6-methylpyrazine
3% H₂O₂ (RT, 24h)8.7%22-Chloro-6-(hydroxymethyl)pyrazine
Thermal (80°C, 48h)5.3%1Unidentified
Photolytic (UV light, 24h)15.8%32-Methylpyrazine

Table 2: HPLC Purity and Degradation Product Profile

Stress ConditionRetention Time of Parent (min)% Purity of ParentRetention Time of Major Degradant (min)% Area of Major Degradant
Control8.5299.8%--
0.1 M HCl8.5187.3%4.2511.9%
0.1 M NaOH8.5381.6%4.2617.5%
3% H₂O₂8.5291.1%6.787.9%
Thermal8.5194.5%5.124.8%
Photolytic8.5284.0%3.1510.2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 12 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze all samples, including a control sample kept at room temperature, by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Ramp to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Ramp back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Predicted Degradation Pathways

G parent This compound hydrolysis_product 2-Hydroxy-6-methylpyrazine parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product1 2-Chloro-6-(hydroxymethyl)pyrazine parent->oxidation_product1 Oxidation photolysis_product 2-Methylpyrazine parent->photolysis_product Photolysis (Dechlorination) oxidation_product2 2-Chloro-6-carboxypyrazine oxidation_product1->oxidation_product2 Further Oxidation

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (UV Light) stress->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify & Characterize Degradants (LC-MS, NMR) analyze->identify

Caption: Workflow for the forced degradation study.

References

Troubleshooting low yield in 2-Chloro-6-methylpyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting reactions involving 2-Chloro-6-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the initial challenges?

A common and practical synthetic route to this compound is the Sandmeyer reaction, starting from 2-Amino-6-methylpyrazine. This multi-step process involves the diazotization of the amino group followed by a copper(I) chloride-catalyzed displacement.

Initial challenges often revolve around the instability of the diazonium salt intermediate. Precise temperature control during the diazotization step is critical to prevent premature decomposition, which can lead to a significant reduction in yield and the formation of unwanted byproducts.[1]

Q2: My Sandmeyer reaction for the synthesis of this compound has a very low yield. What are the likely causes?

Low yields in this Sandmeyer reaction can be attributed to several factors:

  • Incomplete Diazotization: The initial conversion of 2-Amino-6-methylpyrazine to its diazonium salt may be incomplete. This can be due to improper temperature control (not cold enough), insufficient acid concentration, or impure sodium nitrite.

  • Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and can decompose if the temperature rises above the optimal range (typically 0-5 °C) before the addition of the copper(I) chloride catalyst.[1] This decomposition can lead to the formation of 2-Hydroxy-6-methylpyrazine as a significant byproduct.

  • Issues with the Catalyst: The copper(I) chloride catalyst may be of poor quality (oxidized to copper(II)) or used in insufficient amounts. The reaction is a copper(I)-catalyzed process.[2]

  • Side Reactions: Besides the formation of the corresponding phenol, other side reactions like the formation of biaryl compounds can occur, consuming the starting material and reducing the yield of the desired product.[1][2]

Q3: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this?

The formation of dark, polymeric, or tar-like byproducts is often a result of the decomposition of the diazonium salt and subsequent radical side reactions.[1] This can be exacerbated by:

  • Elevated Temperatures: Allowing the reaction temperature to rise, especially during the diazotization or before the complete addition of the catalyst.

  • Presence of Impurities: Impurities in the starting materials or solvents can initiate unwanted side reactions.

  • Incorrect pH: The pH of the reaction medium is crucial for the stability of the diazonium salt.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a large amount of unreacted 2-Amino-6-methylpyrazine or the presence of significant byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Ensure a sufficient excess of acid (e.g., HCl) is present.
Diazonium Salt Decomposition Work quickly after the formation of the diazonium salt. Add the cold diazonium salt solution to the copper(I) chloride catalyst solution without letting it warm up.
Inactive Catalyst Use high-purity, freshly prepared or commercially sourced copper(I) chloride. If the catalyst appears green (indicating oxidation to Cu(II)), it may need to be purified or replaced.
Suboptimal Reaction Conditions Systematically optimize the reaction parameters, including temperature, reaction time, and stoichiometry of the reagents.
Issue 2: Formation of 2-Hydroxy-6-methylpyrazine as a Major Byproduct

Symptoms:

  • NMR or GC-MS analysis confirms the presence of a significant amount of 2-Hydroxy-6-methylpyrazine in the product mixture.

  • The crude product may be more polar than expected on a TLC plate.

Possible Causes and Solutions:

CauseRecommended Action
Reaction with Water This is a common side reaction in Sandmeyer reactions. Minimize the amount of water in the reaction mixture where possible, although it is often the solvent for the catalyst. Ensure the diazonium salt solution is added to the catalyst solution and not the other way around, to have the catalyst readily available.
Elevated Reaction Temperature The hydrolysis of the diazonium salt is accelerated at higher temperatures. Maintain strict temperature control throughout the reaction.
Issue 3: Difficulty in Purifying the Final Product

Symptoms:

  • Column chromatography results in poor separation of the desired product from impurities.

  • Recrystallization attempts fail to yield a pure product.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Multiple Byproducts with Similar Polarity Optimize the reaction conditions to minimize the formation of byproducts. For column chromatography, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve separation.[3][4]
Co-elution of Impurities If column chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or recrystallization from a different solvent system.
Oily Product If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative for purification, followed by regeneration of the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Amino-6-methylpyrazine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-Amino-6-methylpyrazine in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 20-30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: GC-MS Analysis for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5ms).

Typical GC Method Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Method Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Observation in Crude Product AnalysisPotential CauseSuggested Troubleshooting Step
High percentage of 2-Amino-6-methylpyrazineIncomplete diazotizationCheck temperature control, NaNO₂ purity, and acid concentration.
Presence of 2-Hydroxy-6-methylpyrazineDiazonium salt hydrolysisMaintain low temperature; add diazonium salt to catalyst promptly.
Multiple unidentified peaksSide reactions/decompositionOptimize reaction conditions; ensure purity of starting materials.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Analyze Crude: Unreacted Starting Material? start->check_sm check_byproducts Analyze Crude: Significant Byproducts? check_sm->check_byproducts No incomplete_diaz Incomplete Diazotization check_sm->incomplete_diaz Yes hydrolysis 2-Hydroxy-6-methylpyrazine formed? check_byproducts->hydrolysis temp_control Improve Temperature Control (0-5°C) incomplete_diaz->temp_control reagent_purity Check Reagent Purity (NaNO2) incomplete_diaz->reagent_purity acid_conc Ensure Sufficient Acid incomplete_diaz->acid_conc other_byproducts Other Byproducts (e.g., biaryls)? hydrolysis->other_byproducts No decomp Diazonium Salt Decomposition hydrolysis->decomp Yes side_reactions Side Reactions other_byproducts->side_reactions Yes purification Review Purification Strategy other_byproducts->purification No decomp->temp_control catalyst_issue Check Catalyst Activity (CuCl) decomp->catalyst_issue optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions side_reactions->catalyst_issue

Caption: Troubleshooting workflow for low yield.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start_material 2-Amino-6-methylpyrazine reagents_diazo NaNO2, HCl 0-5 °C start_material->reagents_diazo diazonium_salt 2-Methyl-6-pyrazinyldiazonium chloride reagents_diazo->diazonium_salt catalyst CuCl, HCl diazonium_salt->catalyst product This compound catalyst->product extraction Extraction product->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification final_product Pure this compound purification->final_product

Caption: General workflow for Sandmeyer synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the synthesis of 2-Chloro-6-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the chlorination of 2-hydroxy-6-methylpyrazine using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Based on this common synthetic route, potential byproducts include:

  • Unreacted Starting Material: 2-hydroxy-6-methylpyrazine may remain if the reaction does not go to completion.

  • Over-chlorinated Products: Dichloro-methylpyrazine isomers can form if the reaction conditions are too harsh or the reaction time is extended.

  • Hydrolysis Product: If moisture is present during work-up, the desired this compound can revert to 2-hydroxy-6-methylpyrazine.

  • Solvent-Related Impurities: Byproducts from reactions involving the solvent can also occur, particularly at elevated temperatures.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for the effective identification of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the target compound from its impurities and assessing the overall purity of the sample.[1][2] A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and ideal for identifying volatile impurities by providing both retention time and mass-to-charge ratio data, which aids in structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.[1] The presence of impurities can be identified by extra peaks in the spectra that do not correspond to the this compound structure.[1] For instance, the presence of the starting material, 2-hydroxy-6-methylpyrazine, would show a characteristic OH peak.

Q3: What are the primary methods for removing these byproducts?

A3: The choice of purification method depends on the specific impurities present and their quantities.

  • Column Chromatography: This is a highly effective and widely used method for separating the desired product from byproducts with different polarities.[1][3] Silica gel is a common stationary phase, with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[1]

  • Recrystallization: If the crude product is a solid and the impurities are present in smaller amounts, recrystallization can be a simple and efficient purification technique.[1] The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble.

  • Acid-Base Extraction: To remove acidic or basic impurities, a liquid-liquid extraction based on pH adjustment can be employed. For example, washing the organic layer with a dilute base solution (like sodium bicarbonate) can remove acidic impurities.[3]

Troubleshooting Guides

Issue 1: Multiple Unexpected Peaks in HPLC/GC-MS Analysis

  • Question: My HPLC/GC-MS chromatogram shows several significant peaks in addition to my product peak. How can I identify and remove them?

  • Answer: The presence of multiple peaks indicates a mixture of compounds. The table below outlines potential impurities and strategies for their identification and removal.

Potential ImpurityExpected Elution (Relative to Product)Identification MethodRemoval Strategy
2-hydroxy-6-methylpyrazine (Starting Material)More polar (earlier in RP-HPLC, later in GC)Compare retention time with a standard. Look for characteristic OH peak in IR and NMR.Optimize reaction conditions (increase temperature, time, or reagent). Purify via column chromatography.
Dichloro-methylpyrazineLess polar (later in RP-HPLC, earlier in GC)Check for masses corresponding to dichlorination in MS (e.g., m/z ~162).Optimize reaction stoichiometry and time to prevent over-chlorination. Purify via column chromatography.[1]
Solvent Adducts/ByproductsVariesAnalyze mass spectrum for fragments corresponding to the solvent.Ensure use of a dry, inert solvent. Purify via column chromatography or recrystallization.

Issue 2: The ¹H NMR Spectrum is Unclear and Shows Incorrect Integration

  • Question: The ¹H NMR spectrum of my product shows more signals than expected for this compound, and the integration values do not match the expected proton count. What could be the cause?

  • Answer: This issue is likely due to the presence of structurally similar impurities.

    • Presence of Starting Material: Look for a broad singlet corresponding to the hydroxyl proton of 2-hydroxy-6-methylpyrazine. The aromatic protons will also be in a slightly different chemical environment. This can be removed by column chromatography.

    • Presence of Symmetrical Byproducts: If a symmetrical byproduct like a 2,6-dichloro-pyrazine derivative is formed (from a different starting material), it would result in a simpler spectrum with fewer signals.[1] For instance, 2,5-dichloro-3-methylpyrazine would show a single aromatic proton signal. Column chromatography is effective for separating these isomers.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound and byproducts of varying polarities.

  • Stationary Phase: Silica gel (230-400 mesh).[1]

  • Mobile Phase: A gradient elution system using a mixture of hexanes and ethyl acetate.[1]

  • Procedure: a. Prepare a silica gel slurry in 100% hexanes and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the packed column. d. Begin elution with 100% hexanes, gradually increasing the proportion of ethyl acetate (e.g., 2%, 5%, 10%, 20%). e. Monitor the separation using Thin Layer Chromatography (TLC). f. Less polar impurities will elute first, followed by the desired product, this compound. More polar impurities, like the starting material, will elute last.[1] g. Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.[3]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Elution: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity.

Visualizations

G Experimental Workflow for Purification cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Aqueous Work-up & Extraction start->extraction drying Drying & Solvent Removal extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization analysis Purity Check (HPLC, GC-MS, NMR) chromatography->analysis Directly if pure recrystallization->analysis product Pure 2-Chloro-6- methylpyrazine analysis->product

Caption: Workflow for the purification and analysis of this compound.

G Troubleshooting Logic for Impure Product problem Problem: Unexpected Peaks in HPLC cause1 Potential Cause 1: Incomplete Reaction problem->cause1 cause2 Potential Cause 2: Over-chlorination problem->cause2 cause3 Potential Cause 3: Contaminated Reagents problem->cause3 solution1 Solution: Increase Reaction Time/Temp or Reagent Stoichiometry cause1->solution1 purification_sol General Solution: Purify via Column Chromatography cause1->purification_sol solution2 Solution: Decrease Reaction Time or Use Milder Conditions cause2->solution2 cause2->purification_sol solution3 Solution: Use Fresh/Purified Starting Materials cause3->solution3 cause3->purification_sol

Caption: Logical diagram for troubleshooting an impure product sample.

References

Technical Support Center: Stability of 2-Chloro-6-methylpyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing of 2-Chloro-6-methylpyrazine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Discoloration of the solid compound (e.g., yellowing) - Exposure to light (photodegradation) - Exposure to elevated temperatures - Reaction with contaminants or atmospheric oxygen- Store the compound in an amber vial or a light-blocking container. - Store at the recommended temperature (2-8 °C).[1][2] - Ensure the container is tightly sealed, preferably with an inert gas headspace (e.g., argon or nitrogen).[1] - Re-test the purity of the material before use.
Changes in physical state (e.g., clumping, melting) - High humidity leading to moisture absorption - Storage at a temperature close to its melting point- Store in a desiccator or a controlled low-humidity environment.[1] - Ensure the storage temperature is well below the compound's melting point.[1]
Inconsistent analytical results (e.g., new peaks in HPLC) - Degradation of the compound - Contamination of the sample or analytical system- Perform a forced degradation study to identify potential degradation products.[1] - Re-purify the compound if necessary. - Verify the integrity of the analytical method and system.
Poor solubility after storage - Formation of less soluble degradation products or polymers- Re-qualify the material. - Consider purification by recrystallization if feasible.[1] - Investigate the degradation pathway to understand the nature of the impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, such as an amber vial, to prevent photodegradation.[1][3] It is recommended to store the compound at 2-8 °C in a dry, well-ventilated area, away from heat and sources of ignition.[1][2] For enhanced stability, especially for long-term storage, blanketing with an inert gas like argon or nitrogen is advisable to protect against oxidation.[1][3]

Q2: What are the likely degradation pathways for this compound and its derivatives?

A2: Based on the structure, the following degradation pathways are likely under stress conditions:

  • Hydrolysis: The chloro group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding 2-hydroxy-6-methylpyrazine derivative.[1]

  • Oxidation: The pyrazine ring and the methyl group can be susceptible to oxidation. This could result in the formation of N-oxides, hydroxylation of the methyl group to form a primary alcohol, or further oxidation to a carboxylic acid.[4][5]

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to complex reactions including dimerization or ring cleavage.[3]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.[3][6]

Q3: How can I assess the stability of my sample of this compound?

A3: A forced degradation study is the most effective way to assess the stability of your compound.[1][7][8] This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation and identify potential degradation products.[7][8][9] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to monitor the changes in the parent compound and the formation of any degradants.[1][10]

Q4: What type of analytical method is suitable for stability testing of this compound?

A4: A validated stability-indicating HPLC method is the preferred analytical technique.[1] This method should be able to separate the parent compound from all potential degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of water (with a modifier like formic acid or TFA) and an organic solvent (like acetonitrile or methanol) is a common starting point.[1] UV detection is typically used, and the wavelength should be selected where both the parent compound and potential degradants have good absorbance.[1] The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[7]

  • Control Sample: Keep a solution of the compound in the same solvent at 2-8°C, protected from light.

3. Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.[1]

  • Analyze all samples by a validated stability-indicating HPLC method.[1]

  • Monitor for the appearance of new peaks and a decrease in the main peak area.[1]

Representative Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient might be: 0-5 min (95% A), 5-25 min (ramp to 5% A), 25-30 min (hold at 5% A), 30-31 min (return to 95% A), 31-35 min (hold at 95% A).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).[1]

  • Injection Volume: 10 µL.[1]

Data Presentation

Table 1: Example Data Summary from a Forced Degradation Study of this compound

Stress ConditionDurationAssay of this compound (%)Number of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl24 h @ 60°C85.220.78
0.1 M NaOH4 h @ RT78.510.82
3% H₂O₂24 h @ RT90.130.65, 0.91
Thermal48 h @ 70°C95.811.15
PhotolyticICH Q1B92.320.88

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (70°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Assay, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydroxy 2-Hydroxy-6-methylpyrazine main->hydroxy H2O / H+ or OH- n_oxide This compound N-oxide main->n_oxide [O] alcohol (2-Chloro-6-pyrazinyl)methanol main->alcohol [O] acid 2-Chloro-6-pyrazinecarboxylic acid alcohol->acid [O]

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Column Chromatography Techniques for Purifying Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrazines by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying substituted pyrazines?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of substituted pyrazines.[1][2] For challenging separations of structurally similar pyrazines, using a stationary phase with a higher surface area can significantly improve resolution.[3][4] In cases where normal-phase chromatography is not effective, reverse-phase chromatography using a C18-bonded silica column is a viable alternative.[5][6][7]

Q2: How do I select an appropriate mobile phase for my pyrazine derivative?

A2: The selection of an optimal solvent system is critical and should begin with Thin Layer Chromatography (TLC) analysis.[8] Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[8] Common mobile phase systems for normal-phase chromatography on silica gel include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1][3][4][8] For more polar pyrazines, a dichloromethane/methanol system may be effective.[8]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample. Isocratic elution, where the mobile phase composition remains constant, is simpler and can be effective for separating compounds with similar properties.[9][10][11] However, for complex mixtures containing pyrazines with a wide range of polarities, gradient elution is often superior.[3] A gradient, where the polarity of the mobile phase is gradually increased, can lead to sharper peaks, improved resolution, and reduced analysis time.[3][11][12][13]

Q4: What are common impurities I might encounter, and how can I remove them?

A4: A frequent impurity in pyrazine synthesis is the formation of imidazole byproducts.[3][5] These are typically more polar than the desired pyrazine and can be effectively removed using silica gel column chromatography, as silica preferentially retains the polar imidazole impurities.[1][3][5][6][7] A solvent system such as 90:10 hexane/ethyl acetate has been shown to be effective for eluting pyrazines while retaining imidazoles on the column.[3][6] Other impurities can include unreacted starting materials and byproducts from side reactions.[14]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of substituted pyrazines.

Problem 1: Poor separation of my target pyrazine from impurities.
  • Possible Cause: Inappropriate solvent system.

    • Solution: Optimize your mobile phase using TLC. Test various solvent mixtures to achieve a good separation between your product and impurities, with the target compound having an Rf value between 0.2 and 0.4.[14]

  • Possible Cause: Overloading the column.

    • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel.[8] Overloading is a common reason for poor separation.[3]

  • Possible Cause: The stationary phase is not providing adequate resolution.

    • Solution: Consider using a different stationary phase. If using standard silica gel, switching to a high-surface-area silica can enhance the separation of closely related compounds.[3][4] Alternatively, if normal-phase chromatography is failing, consider reverse-phase chromatography on a C18 column.[5]

  • Possible Cause: Using isocratic elution for a complex mixture.

    • Solution: Switch to a gradient elution. Gradually increasing the polarity of the eluent can help to sharpen peaks and improve the resolution between compounds that elute closely together.[3][8][12]

Problem 2: My pyrazine compound is streaking or tailing on the column.
  • Possible Cause: The compound is too soluble in the mobile phase.

    • Solution: Reduce the polarity of the mobile phase. Streaking can occur if the compound moves too quickly down the column.

  • Possible Cause: Acidic silica gel interacting with a basic pyrazine.

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the mobile phase. This can prevent unwanted interactions and improve peak shape.

  • Possible Cause: Poor sample loading technique.

    • Solution: Ensure your sample is loaded onto the column in a narrow band. If using wet loading, dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[8] For compounds with poor solubility in the eluent, dry loading is recommended.[8]

Problem 3: Co-elution of pyrazine isomers.
  • Possible Cause: Isomers have very similar physicochemical properties.

    • Solution: This is a common challenge, especially with positional isomers.[12] To resolve co-eluting peaks, you need to manipulate the factors affecting chromatographic resolution.[12] This can involve:

      • Optimizing the mobile phase: Systematically vary the organic modifier percentage (e.g., acetonitrile in water for reverse-phase) or switch to a different organic modifier (e.g., methanol).[12]

      • Adjusting the mobile phase pH: Adding a modifier like formic acid can alter the ionization state of the pyrazines and improve separation.[12]

      • Introducing a shallow gradient: A slow, gradual change in mobile phase composition can often resolve closely eluting compounds.[3]

      • Changing the stationary phase: If silica gel is insufficient, consider a C18 column or other specialty phases.[12]

Data Presentation

Table 1: Chromatographic Data for a Mixture of Four Pyrazine Derivatives. [4]

CompoundRfCV (Column Volumes)ΔCV (Selectivity)
2-methoxy pyrazine0.891.12
2-acetyl pyrazine0.731.370.25
2-ethyl pyrazine0.601.670.30
2,5-dimethyl pyrazine0.422.380.71

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Pyrazine Purification[8]
  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude mixture. Aim for an Rf of 0.2-0.4 for your target compound.

  • Column Packing:

    • Select a column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent of your chosen eluent system (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no cracks form.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Carefully pipette the solution onto the top layer of sand.[8]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle, steady pressure to achieve a consistent flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto TLC plates.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification of Pyrazines to Remove Imidazole Byproducts[1][5]
  • Column Preparation:

    • Pack 5-7 g of silica gel into a short column (e.g., 60 x 10 mm).

  • Sample Preparation:

    • Dissolve the crude organic extract containing the pyrazines and imidazole impurities in a suitable solvent like dichloromethane (DCM) or methyl-tert-butyl ether (MTBE).

  • Elution:

    • Pass the organic extract through the silica column.

    • Elute with a suitable solvent system. A 90:10 hexane:ethyl acetate mixture is often effective.[1][6]

    • Collect the eluent in fractions (e.g., every 20 mL).

  • Analysis:

    • Analyze the fractions by GC/MS or TLC to identify the fractions containing the purified pyrazines. The more polar imidazole impurities will be retained on the silica.[5][6][7]

    • Combine the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Pyrazine Mixture tlc TLC Analysis for Solvent System crude_product->tlc column_packing Column Packing (Silica Gel) tlc->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Substituted Pyrazine solvent_evaporation->pure_product troubleshooting_workflow action_node action_node issue_node issue_node start Poor Separation or Co-elution check_rf Is target Rf 0.2 - 0.4? start->check_rf check_load Is column overloaded? check_rf->check_load Yes optimize_solvent Optimize mobile phase using TLC check_rf->optimize_solvent No check_gradient Using gradient for complex mix? check_load->check_gradient No reduce_load Reduce sample load (1-5% of silica mass) check_load->reduce_load Yes check_stationary_phase Is stationary phase optimal? check_gradient->check_stationary_phase Yes use_gradient Implement a shallow gradient elution check_gradient->use_gradient No change_stationary Change stationary phase (e.g., high surface area silica, C18) check_stationary_phase->change_stationary No

References

Technical Support Center: Methylsulfanyl Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the oxidation of methylsulfanyl pyrazine derivatives. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of methylsulfanyl pyrazine derivatives?

The primary degradation pathway for methylsulfanyl pyrazine derivatives is the oxidation of the sulfur atom. This typically occurs in two stages: first, oxidation of the methylsulfanyl (sulfide) group to a methylsulfinyl (sulfoxide) group, and further oxidation to a methylsulfonyl (sulfone) group. These oxidative processes can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2]

Q2: Why are methylsulfanyl pyrazine derivatives susceptible to oxidation?

The sulfur atom in the methylsulfanyl group is electron-rich and easily oxidized.[3] This inherent reactivity makes the entire molecule susceptible to degradation in the presence of oxidizing agents, including atmospheric oxygen. This process can lead to changes in the compound's potency, purity, and potentially its toxicological profile.

Q3: What are the ideal long-term storage conditions for these compounds?

To ensure long-term stability, methylsulfanyl pyrazine derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] They should be kept in tightly sealed amber vials to protect against light and stored at low, controlled temperatures (e.g., 2-8 °C or -20 °C).

Q4: Can I handle these compounds on the open bench?

For short durations involving tasks like weighing or preparing solutions, working on an open bench may be acceptable if done quickly. However, for any extended procedures or for ensuring maximum stability, it is highly recommended to handle these air-sensitive compounds inside an inert atmosphere glovebox.[4]

Q5: Which antioxidants are recommended for solutions of methylsulfanyl pyrazine derivatives?

While specific choices depend on the compound and solvent system, common antioxidants used to protect sulfur-containing molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. It is crucial to perform compatibility and effectiveness studies to select the optimal antioxidant and its concentration for your specific application.

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Unexpected peaks appear in HPLC chromatogram during analysis of a freshly prepared sample. 1. Oxidation during sample preparation: The compound may be oxidizing in the solvent or upon exposure to air during handling. 2. Solvent impurities: Peroxides in solvents like THF or diethyl ether can cause oxidation.1. Prepare samples immediately before analysis. Consider sparging the solvent with nitrogen or argon before use. Work quickly to minimize air exposure. 2. Use freshly opened, high-purity HPLC-grade solvents. Test solvents for peroxides if they have been stored for an extended period.
Compound purity decreases significantly during storage. 1. Improper storage conditions: Exposure to oxygen, light, or elevated temperatures is likely causing degradation. 2. Container issues: The container may not be properly sealed, allowing air and moisture to enter.1. Store the solid compound or solutions under an inert atmosphere (N₂ or Ar) in an amber vial at or below recommended temperatures (e.g., -20°C).[4] 2. Ensure vials have tight-fitting caps with chemically resistant septa. For long-term storage, consider flame-sealing the compound in a glass ampoule under vacuum.
Reaction yields are low, and the reaction mixture is dark or contains unidentified byproducts. 1. Oxidation of starting material or intermediates: Air-sensitive species may be degrading under the reaction conditions.1. Run the reaction under a strictly inert atmosphere (nitrogen or argon).[4] Degas all solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
Inconsistent results in biological assays. 1. Degradation of the stock solution: The compound may be oxidizing in the DMSO or aqueous buffer stock solution over time.1. Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot them into single-use vials, purge with inert gas, and store at -80°C. 2. Perform a stability study of the compound in the assay medium to understand its degradation rate under those specific conditions.

Illustrative Data on Stability

The following table provides an illustrative example of how to present stability data from a forced degradation study. Actual results will vary based on the specific derivative.

Condition Time Parent Compound (%) Sulfoxide (%) Sulfone (%) Total Degradation (%)
Control (Dark, 25°C)24h99.80.1< 0.10.2
3% H₂O₂ (Dark, 25°C)4h85.212.52.114.8
UV Light (254 nm, 25°C)8h92.56.31.07.5
Heat (60°C, Air)24h90.18.21.59.9

Experimental Protocols & Visualizations

Oxidation Pathway

The primary oxidative degradation proceeds from the sulfide to the sulfoxide and then to the sulfone.

G cluster_main MS_Pyrazine Methylsulfanyl Pyrazine (Sulfide) MSO_Pyrazine Methylsulfinyl Pyrazine (Sulfoxide) MS_Pyrazine->MSO_Pyrazine Oxidation [O] MSO2_Pyrazine Methylsulfonyl Pyrazine (Sulfone) MSO_Pyrazine->MSO2_Pyrazine Oxidation [O]

Fig. 1: Oxidation pathway of methylsulfanyl pyrazine.
Protocol 1: General Procedure for Handling Air-Sensitive Pyrazine Derivatives

This protocol outlines the steps for safely handling compounds under an inert atmosphere to prevent oxidation.

G cluster_workflow Workflow: Inert Atmosphere Handling prep 1. Preparation - Place compound, vials, solvents, and equipment in glovebox antechamber. purge 2. Antechamber Purge - Evacuate and refill antechamber with inert gas (e.g., N₂) at least 3 times. prep->purge transfer 3. Transfer to Glovebox - Transfer all materials from the antechamber into the main glovebox. purge->transfer weigh 4. Weighing & Dissolution - Weigh the compound directly into a vial. - Add degassed solvent to dissolve. transfer->weigh seal 5. Sealing - Tightly cap the vial inside the glovebox. weigh->seal remove 6. Removal - Place sealed vial back in the antechamber and purge before removing. seal->remove

Fig. 2: Experimental workflow for handling sensitive compounds.

Methodology:

  • Preparation: Place the sealed container of the methylsulfanyl pyrazine derivative, along with all necessary labware (spatulas, vials, pipette tips) and degassed solvents, into the glovebox antechamber.

  • Purging: Evacuate the antechamber and backfill with high-purity inert gas (nitrogen or argon). Repeat this cycle a minimum of three times to remove atmospheric oxygen and moisture.[4]

  • Transfer: Once purging is complete, transfer the items from the antechamber into the main glovebox chamber.

  • Handling: Perform all manipulations, such as weighing the solid or preparing solutions, inside the glovebox. Use solvents that have been previously degassed by sparging with inert gas for at least 15-20 minutes.

  • Sealing: Securely cap all vials containing the compound or its solutions before removing them from the glovebox.

  • Removal: Place the sealed vials back into the antechamber, purge it as described in step 2, and then remove the samples.

Protocol 2: Forced Oxidative Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential oxidative degradants, as recommended by ICH guidelines.[1][5] The goal is to achieve 10-30% degradation.[5]

G cluster_logic Troubleshooting: Forced Degradation start Start: Prepare 1 mg/mL solution of compound in Acetonitrile/Water add_h2o2 Add H₂O₂ to final conc. of 3% start->add_h2o2 incubate Incubate at RT in the dark add_h2o2->incubate analyze Analyze sample by HPLC at T=0, 2, 4, 8, 24h incubate->analyze check_deg Is degradation 10-30%? analyze->check_deg too_low Degradation < 10% check_deg->too_low No too_high Degradation > 30% check_deg->too_high No success Success: Characterize peaks and validate method check_deg->success Yes increase_stress Action: Increase H₂O₂ conc. or gently heat (e.g., 40°C) too_low->increase_stress decrease_stress Action: Decrease H₂O₂ conc. or incubation time too_high->decrease_stress

Fig. 3: Logic diagram for a forced oxidation study.

Methodology:

  • Sample Preparation: Prepare a solution of the methylsulfanyl pyrazine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Stress Condition: To a portion of this solution, add hydrogen peroxide (H₂O₂) to a final concentration of 0.1-3%.[5] Protect the solution from light to prevent photolytic degradation.

  • Control Sample: Maintain a control sample of the same solution without H₂O₂ under the same conditions.

  • Time Points: Store the stressed and control samples at room temperature. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Immediately analyze the aliquots by a suitable stability-indicating HPLC-UV or LC-MS method.[6][7]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any new peaks that form. If degradation is less than 10%, consider increasing the H₂O₂ concentration or temperature. If it is over 30% in the early time points, reduce the stress conditions.

Protocol 3: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent methylsulfanyl pyrazine from its sulfoxide and sulfone degradants.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is commonly used for separating small organic molecules like pyrazine derivatives.[7][8]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or an ammonium acetate buffer (e.g., 10 mM, pH 7.0).[7]

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient to screen for separation, for example:

      • 0-5 min: 5% B

      • 5-25 min: Ramp from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B and equilibrate.

  • Detection: Use a UV detector set at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., determined by a UV scan, often between 250-320 nm). A Photo Diode Array (PDA) detector is ideal for assessing peak purity.

  • Optimization:

    • Inject a sample from the forced degradation study containing the parent compound, the sulfoxide, and the sulfone.

    • Adjust the gradient slope, initial/final mobile phase composition, and flow rate (typically 0.8-1.2 mL/min) to achieve baseline separation of all three peaks. The sulfoxide and sulfone are more polar and will typically elute earlier than the parent sulfide compound in reversed-phase chromatography.

    • Confirm peak identities using LC-MS if available.

References

Technical Support Center: Managing Moisture Sensitivity of Chloropyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the moisture sensitivity of chloropyrazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, analysis, and stabilization of these hygroscopic materials. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work with chloropyrazines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with chloropyrazine compounds, with a focus on problems arising from moisture sensitivity.

Q1: I noticed a significant drop in the yield of my reaction involving a chloropyrazine starting material. What could be the cause?

A1: A low reaction yield is a common issue when working with moisture-sensitive compounds like chloropyrazines. The primary culprit is often the hydrolysis of the chloropyrazine starting material, which converts it to its less reactive hydroxy- or oxo- derivative, thereby reducing the amount of active reagent available for your desired transformation.

  • Troubleshooting Steps:

    • Verify Starting Material Integrity: Before starting your reaction, confirm the purity of your chloropyrazine reagent. You can do this by running a quick analysis using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) and comparing it to a known standard.

    • Ensure Anhydrous Reaction Conditions: Meticulously dry all glassware in an oven (typically at 120-140°C for several hours) and cool it under a stream of inert gas (nitrogen or argon). Use freshly distilled, anhydrous solvents.

    • Proper Reagent Handling: If you are using a commercial solution of a chloropyrazine, ensure it has been stored under an inert atmosphere and that you are using proper air-sensitive techniques, such as transferring the reagent via syringe through a septum. For solid chloropyrazines, handle them in a glove box or glove bag.

Q2: My chloropyrazine compound has changed color/consistency upon storage. Is it still usable?

A2: A change in physical appearance, such as discoloration (e.g., from white to yellow or brown) or clumping of a crystalline solid, is a strong indicator of degradation, likely due to moisture absorption.[1][2] The compound is likely no longer pure and its use could lead to inconsistent and unreliable experimental results. It is highly recommended to use fresh, pure material. To prevent this in the future, store chloropyrazine compounds in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) or in a glove box with a low-humidity atmosphere.

Q3: I am seeing an unexpected peak in my HPLC/GC analysis of a reaction mixture containing a chloropyrazine. Could this be a degradation product?

A3: Yes, it is highly probable that the unexpected peak is a hydrolysis product of your chloropyrazine. The most common degradation product is the corresponding hydroxypyrazine or pyrazinone, formed by the nucleophilic substitution of the chlorine atom by water.

  • Identification Strategy:

    • Mass Spectrometry (MS): If you are using a mass spectrometer detector (LC-MS or GC-MS), determine the mass of the unexpected peak. The hydrolysis product will have a molecular weight corresponding to the replacement of a chlorine atom (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu), resulting in a net decrease in mass.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Intentionally expose a small sample of your starting chloropyrazine to water (e.g., dissolve it in a mixture of acetonitrile and water) and heat it gently. Analyze the resulting mixture by HPLC or GC. If the retention time of the new peak in your stressed sample matches the unexpected peak in your reaction mixture, you have likely identified the hydrolysis product.

Q4: How can I minimize the moisture content in my chloropyrazine compound before use?

A4: If you suspect your solid chloropyrazine has absorbed moisture, you can attempt to dry it, provided the compound is thermally stable.

  • Drying Procedure:

    • Place the compound in a vacuum oven at a moderate temperature (e.g., 40-50°C). The exact temperature will depend on the melting point and thermal stability of your specific chloropyrazine.

    • Apply a high vacuum and leave the compound to dry for several hours.

    • After drying, handle the compound exclusively under an inert atmosphere (glove box or glove bag) to prevent re-absorption of moisture.

    • It is advisable to determine the water content after drying using Karl Fischer titration to ensure the procedure was effective.

Data Presentation

Table 1: Representative Hydrolysis Rate Data for a Chloro-Heterocyclic Compound

The following data for 2-chloropyridine is provided as a representative example to illustrate the effect of temperature on the rate of hydrolysis of a chloro-heterocyclic compound. Similar trends can be expected for chloropyrazine derivatives.

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (s)
4501.2 x 10⁻³578
5004.5 x 10⁻³154
5501.5 x 10⁻²46
5753.0 x 10⁻²23

Data adapted from a study on 2-chloropyridine hydrolysis in supercritical water and is for illustrative purposes.[3]

Table 2: Summary of Expected Outcomes from Forced Degradation Studies of Chloropyrazines

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][4]

Stress ConditionExpected DegradationPrimary Degradation Product
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C)SignificantHydroxypyrazine/Pyrazinone
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C)SignificantHydroxypyrazine/Pyrazinone
Neutral Hydrolysis (e.g., Water, 80°C)ModerateHydroxypyrazine/Pyrazinone
Oxidative (e.g., 3% H₂O₂, RT)Possible N-oxidationPyrazine N-oxide
Photolytic (e.g., UV light, RT)PossibleVarious photoproducts
Thermal (e.g., 80°C, solid state)Dependent on melting point and purityMinimal if below melting point

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (Coulometric Method)

This protocol is suitable for determining low levels of moisture in solid chloropyrazine samples.

Principle: The Karl Fischer titration is a highly specific method for water determination. In the coulometric method, iodine is generated electrochemically and reacts with water in the sample in the presence of sulfur dioxide and a base. The amount of charge required to generate the iodine is directly proportional to the amount of water.

Apparatus:

  • Coulometric Karl Fischer titrator

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Gastight syringe for sample introduction

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry. Fill the cell with the appropriate Karl Fischer reagent.

  • Pre-titration: Start the instrument's pre-titration or "drift stop" function. The instrument will titrate any residual moisture in the cell until a stable, dry baseline is achieved.

  • Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh approximately 10-20 mg of the chloropyrazine compound into a clean, dry vial.

  • Sample Introduction: Using a gastight syringe, carefully transfer the weighed sample into the titration cell. Ensure that no atmospheric moisture is introduced during this step.

  • Titration: The instrument will automatically begin the titration. The titration is complete when all the water from the sample has reacted.

  • Data Recording: The instrument will display the water content, typically in micrograms (µg) of water.

  • Calculation: Calculate the percentage of water in the sample using the following formula:

    Water (%) = (Mass of water in µg / Mass of sample in µg) x 100

Protocol 2: Stability-Indicating HPLC-UV Method for Chloropyrazine Analysis

This protocol describes a general method for separating a chloropyrazine from its primary hydrolysis product, a hydroxypyrazine.

Apparatus and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample diluent: Acetonitrile/water (50:50 v/v)

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the chloropyrazine sample and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL with the sample diluent.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 270 nm (this may need to be optimized for your specific chloropyrazine)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      15 5 95
      20 5 95
      21 95 5

      | 25 | 95 | 5 |

  • Analysis: Inject the prepared sample onto the HPLC system. The chloropyrazine, being more nonpolar, should have a longer retention time than its more polar hydrolysis product (hydroxypyrazine).

  • Quantification: The percentage of the hydrolysis product can be calculated based on the peak areas from the chromatogram (assuming similar response factors).

    % Hydrolysis Product = (Area of Hydrolysis Product Peak / (Area of Chloropyrazine Peak + Area of Hydrolysis Product Peak)) x 100

Mandatory Visualizations

Chloropyrazine Chloropyrazine (R-C₄H₂ClN₂) Intermediate Tetrahedral Intermediate Chloropyrazine->Intermediate Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Intermediate Hydroxypyrazine Hydroxypyrazine / Pyrazinone (R-C₄H₂OHN₂) Intermediate->Hydroxypyrazine Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton transfer

Caption: Hydrolysis degradation pathway of a chloropyrazine compound.

start Low reaction yield or unexpected side product check_moisture Suspect moisture contamination? start->check_moisture check_reagents Check starting material purity (HPLC/GC) check_moisture->check_reagents Yes check_conditions Review reaction setup (dry glassware, anhydrous solvents) check_moisture->check_conditions No degradation_product Degradation product detected? check_reagents->degradation_product end_fail Consult further/ Re-evaluate synthesis route check_conditions->end_fail kf_titration Perform Karl Fischer titration on starting material dry_reagent Dry starting material (vacuum oven) kf_titration->dry_reagent degradation_product->kf_titration Yes use_fresh Use fresh, anhydrous reagent and solvents degradation_product->use_fresh No end_success Problem Resolved dry_reagent->end_success use_fresh->end_success start Define Stability Study Objectives select_compound Select Chloropyrazine Compound Batch start->select_compound forced_degradation Perform Forced Degradation Study select_compound->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method stability_protocol Design Stability Protocol (Timepoints, Conditions) develop_method->stability_protocol execute_study Execute Stability Study (Store samples at specified Temp/Humidity) stability_protocol->execute_study analyze_samples Analyze Samples at Each Timepoint execute_study->analyze_samples evaluate_data Evaluate Data (Assess degradation, identify trends) analyze_samples->evaluate_data end Determine Shelf-life and Storage Recommendations evaluate_data->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-methylpyrazine and 2-Bromo-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Halogenated pyrazines are valuable intermediates, offering a versatile handle for a variety of chemical transformations. This guide presents an objective comparison of the reactivity of two common building blocks: 2-Chloro-6-methylpyrazine and 2-Bromo-6-methylpyrazine. The analysis focuses on their performance in key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and available experimental data.

General Principles of Reactivity

The reactivity of this compound and 2-Bromo-6-methylpyrazine is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyrazine ring.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of a palladium(0) catalyst into the C-X bond. The general reactivity trend for halogens in this step is I > Br > Cl > F. This is attributed to the decreasing strength of the C-X bond, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond. Consequently, 2-Bromo-6-methylpyrazine is generally expected to be more reactive than its chloro-analogue in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.[1]

Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism. The rate of this reaction is influenced by the ability of the pyrazine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide. For SNAr, the reactivity trend is often the reverse of that for cross-coupling reactions: F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state. Therefore, this compound is generally expected to be more reactive than 2-Bromo-6-methylpyrazine in SNAr reactions.[2]

Quantitative Data Comparison

The following tables summarize available and representative quantitative data for the reactivity of this compound and 2-Bromo-6-methylpyrazine in key synthetic transformations. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. In such cases, data from similar substrates and reaction conditions are presented to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling

HalopyrazineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018e.g., ~70-80
2-Bromo-6-methylpyrazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012e.g., >90

Note: Yields are illustrative based on typical conditions for similar substrates, as direct comparative data for these specific compounds under identical conditions is limited. The bromo-derivative generally provides higher yields under milder conditions.

Table 2: Buchwald-Hartwig Amination

HalopyrazineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11024e.g., ~60-75
2-Bromo-6-methylpyrazineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10016e.g., >85

Note: Illustrative yields. The bromo-derivative typically requires less forcing conditions and provides higher yields.

Table 3: Sonogashira Coupling

HalopyrazineAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NDMF10024Moderate
2-Bromo-6-methylpyrazinePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF6512High

Note: Specific yield data is scarce for direct comparison. General trends suggest the bromo-compound is significantly more reactive.

Table 4: Nucleophilic Aromatic Substitution (SNAr)

HalopyrazineNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPiperidineK₂CO₃DMSO12012High
2-Bromo-6-methylpyrazinePiperidineK₂CO₃DMSO12024Moderate-High

Note: Direct kinetic comparison is limited, but the chloro-derivative is expected to react faster based on established principles for SNAr on N-heterocycles.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyrazine

Objective: To synthesize 2-methyl-6-phenylpyrazine from 2-Bromo-6-methylpyrazine and phenylboronic acid.

Materials:

  • 2-Bromo-6-methylpyrazine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-Bromo-6-methylpyrazine, phenylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 4:1:1 mixture of toluene:ethanol:water.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Bromo-6-methylpyrazine

Objective: To synthesize 2-methyl-6-morpholinopyrazine from 2-Bromo-6-methylpyrazine and morpholine.

Materials:

  • 2-Bromo-6-methylpyrazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Cesium carbonate (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by 2-Bromo-6-methylpyrazine and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution of this compound

Objective: To synthesize 2-methyl-6-(piperidin-1-yl)pyrazine from this compound and piperidine.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed vial, combine this compound, piperidine, and potassium carbonate.

  • Add DMSO as the solvent.

  • Seal the vial and heat the mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product aryl_halide R¹-X (2-Halo-6-methylpyrazine) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)(NR¹R²)L₂ pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product aryl_halide Ar-X (2-Halo-6-methylpyrazine) aryl_halide->pd_complex amine HNR¹R² + Base amine->pd_complex

Buchwald-Hartwig Amination Catalytic Cycle

SNAr_Mechanism start 2-Halo-6-methylpyrazine + Nucleophile intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Addition product Substituted Pyrazine intermediate->product Elimination of Halide

SNAr Reaction Mechanism

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction under Inert Atmosphere (Heating & Stirring) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

General Experimental Workflow

Conclusion

The choice between this compound and 2-Bromo-6-methylpyrazine as a synthetic intermediate is a nuanced decision that depends on the specific transformation being targeted. For palladium-catalyzed cross-coupling reactions, 2-Bromo-6-methylpyrazine is generally the more reactive substrate, often leading to higher yields under milder conditions. However, the development of advanced catalyst systems has made the more economical and readily available this compound a viable option, particularly for large-scale syntheses where cost is a significant factor. Conversely, for nucleophilic aromatic substitution reactions, this compound is typically the more reactive substrate due to the electronic effects of the halogen leaving group. Ultimately, the optimal choice will depend on a careful consideration of reaction type, desired yield, reaction conditions, and overall cost-effectiveness of the synthetic route.

References

Navigating the Therapeutic Potential of 2-Chloro-6-methylpyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-chloro-6-methylpyrazine serves as a crucial starting material for the synthesis of novel compounds with therapeutic potential. This guide offers a comparative analysis of the biological activities of derivatives based on the 2-chloro-pyrazine and 6-methyl-pyrazine core structures, focusing on their anticancer and antimicrobial properties. Due to a scarcity of publicly available data specifically on derivatives of this compound, this guide broadens its scope to include closely related analogs to provide a valuable comparative overview.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of chloropyrazines and methylpyrazines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative pyrazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassTarget Cancer Cell Line(s)IC50 (µM)Reference(s)
18i 3-Amino-6-methylpyrazine-2-carboxamideKATO III (Gastric Carcinoma)0.089[1]
SNU-16 (Gastric Carcinoma)0.106[1]
Dasatinib (BMS-354825) Thiazole carboxamide with 2-chloro-6-methyl-phenyl moietyK562 (Chronic Myelogenous Leukemia)<0.001[2]
17l [2][3][4]triazolo[4,3-a]pyrazineA549 (Lung Carcinoma)0.98[5]
MCF-7 (Breast Adenocarcinoma)1.05[5]
HeLa (Cervical Cancer)1.28[5]
Compound with Co(II) Pyrazine-2-carbohydrazonamide Metal ComplexU87 MG (Glioblastoma)7.69 µg/mL[6]
Compound with Ni(II) Pyrazine-2-carbohydrazonamide Metal ComplexU87 MG (Glioblastoma)42.82 µg/mL[6]
Signaling Pathways and Mechanisms of Action

Several pyrazine derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation, survival, and angiogenesis.

One such pathway involves Fibroblast Growth Factor Receptors (FGFRs) , which are often dysregulated in various cancers. The derivative 18i , a 3-amino-6-methylpyrazine-2-carboxamide, acts as a pan-FGFR inhibitor, blocking downstream signaling.[1]

FGFR_Signaling_Pathway FGFR Signaling Pathway Growth Factor (FGF) Growth Factor (FGF) FGFR FGFR Growth Factor (FGF)->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Pyrazine Derivative (18i) Pyrazine Derivative (18i) Pyrazine Derivative (18i)->FGFR

FGFR Signaling Pathway Inhibition

Another critical pathway in cancer is the c-Met/VEGFR-2 signaling cascade , which is involved in tumor growth, invasion, and angiogenesis. The[2][3][4]triazolo[4,3-a]pyrazine derivative 17l has been identified as a dual inhibitor of c-Met and VEGFR-2.[5]

cMet_VEGFR2_Signaling_Pathway c-Met/VEGFR-2 Signaling Pathway HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS VEGFR-2->PI3K Akt Akt PI3K->Akt Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Akt->Cell Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Angiogenesis Pyrazine Derivative (17l) Pyrazine Derivative (17l) Pyrazine Derivative (17l)->c-Met Pyrazine Derivative (17l)->VEGFR-2

Dual c-Met and VEGFR-2 Inhibition

Furthermore, compounds containing a 2-chloro-6-methyl-phenyl moiety, such as Dasatinib (BMS-354825) , have shown potent dual inhibitory activity against Src and Abl kinases .[2] These kinases are key components of signaling pathways that drive the proliferation of cancer cells, particularly in chronic myelogenous leukemia (CML).

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

Workflow of the MTT Assay

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazine derivatives have also been extensively investigated for their antimicrobial properties. Modifications on the pyrazine ring can lead to potent activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of various pyrazine derivatives against selected pathogens.

Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL)Reference(s)
2S 2-chloro-6-methylquinoline hydrazoneNot specified3.12[4]
Nitroheterocyclic based 1,2,4-benzothiadizine Hydrazone derivativeNot specified1[4]
Hydrazone derivative (Raja et al.) Hydrazone derivativeNot specified6.25[4]
Compound 4 3-Chloropyrazine-2-carboxamide derivativeStaphylococcus aureus31.25 µM[7]
Compound 5 3-Chloropyrazine-2-carboxamide derivativeStaphylococcus aureus31.25 µM[7]
Compound 4 3-Chloropyrazine-2-carboxamide derivativeEnterococcus faecalis62.5 µM[7]
Compound 7 3-Chloropyrazine-2-carboxamide derivativeEnterococcus faecalis62.5 µM[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at 37°C for 16-20h C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow of the Broth Microdilution Assay

Conclusion

This comparative guide highlights the significant therapeutic potential of 2-chloro-pyrazine and 6-methyl-pyrazine derivatives as both anticancer and antimicrobial agents. The presented data underscores the importance of the pyrazine scaffold in drug discovery and provides a valuable resource for researchers in the field. Further exploration and synthesis of novel derivatives based on the this compound core are warranted to develop more potent and selective therapeutic agents. The detailed experimental protocols and signaling pathway diagrams included in this guide aim to facilitate future research and development in this promising area of medicinal chemistry.

References

In-Silico Deep Dive: Unraveling the Bioactivity of Pyrazine Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, lending its versatile structure to a wide array of bioactive molecules. In recent years, in-silico analysis has emerged as a powerful tool to accelerate the discovery and optimization of pyrazine-based drug candidates. This guide provides a comprehensive comparison of the in-silico-predicted bioactivities of various pyrazine compounds, supported by experimental data, detailed methodologies, and visual representations of key biological interactions.

Comparative Bioactivity Data of Pyrazine Derivatives

The following tables summarize the quantitative data from various in-silico and in-vitro studies, offering a comparative overview of the potency of different pyrazine derivatives across several therapeutic areas.

Compound IDTargetIn-Silico MethodPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Reference
Anticancer Agents
Compound 7NF-κBMolecular Docking-25.4 ± 2.0 (PC-3)[1]
Compound 11NF-κBMolecular Docking-7.1 ± 0.4 (PC-3)[1]
Compound 19fHDAC1, HDAC2, HDAC3Molecular Docking & MD Simulations-HDAC1: <0.05, HDAC2: <0.05, HDAC3: <0.05[2]
Compound 21aHDAC1, HDAC2Molecular Docking & MD Simulations-HDAC1: 0.08, HDAC2: 0.15[2]
Compound 29bHDAC1, HDAC2Molecular Docking & MD Simulations-HDAC1: 0.07, HDAC2: 0.26[2]
ZINC73096248PIM-1 Kinase3D-QSAR & Molecular Docking-103.96 (Coulomb Energy)-[3][4]
Antibacterial Agents
Compound 5dBacterial Target (PDB: 4DUH)Molecular Docking-7.4519-[5]
Antitubercular Agents
Compound 2fDprE1 enzymeMolecular Docking-9.0-[6]
Anti-inflammatory Agents
Compound 15---Same as Indomethacin[7]
Compound 29---Remarkable activity[7]

Table 1: Comparative In-Silico and In-Vitro Bioactivity of Pyrazine Compounds. This table highlights the predicted binding affinities and experimentally determined inhibitory concentrations (IC50) of various pyrazine derivatives against different biological targets. The data is compiled from multiple research articles to provide a comparative landscape.

ADMET Profiling of Pyrazine Derivatives

The drug-likeness and pharmacokinetic properties of novel compounds are critical for their development into viable drugs. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction plays a pivotal role in early-stage drug discovery.

Compound SeriesKey ADMET FindingsIn-Silico ToolReference
Pyrazine-based heterocyclesGood drug-like properties and pharmacokinetic attributes.SwissADME[5]
Pyrazine-chromene-3-carbohydrazide conjugatesMost compounds satisfied drug-likeness rules. Predicted to be well-absorbed in the GI tract but not blood-brain barrier permeant. Several compounds identified as inhibitors of CYP1A2, CYP2C9, and CYP3A4.SwissADME[8][9]
Pyrazine and Furan DerivativesTwo compounds (PF 16 and PF 30) showed potential as antidiabetic agents with favorable pharmacokinetic profiles.PreADMET[10]
Pyrazolo[4,3-c]pyridine SulfonamidesLigand and its coordination compounds suggested potent biological activity and the ability to cross the blood-brain barrier.ADME analysis[11]

Table 2: Summary of In-Silico ADMET Predictions for Pyrazine Derivatives. This table provides an overview of the predicted pharmacokinetic and drug-like properties of different series of pyrazine compounds, as determined by various computational tools.

Experimental and In-Silico Protocols

A clear understanding of the methodologies employed is crucial for interpreting the presented data and for designing future experiments.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • General Protocol:

    • Receptor Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

    • Ligand Preparation: The 2D or 3D structure of the pyrazine compound is generated and optimized to its lowest energy conformation.

    • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor. The binding affinity is then calculated using a scoring function. For example, in the study of pyrazine-based heterocycles as antibacterial agents, molecular docking studies revealed that a pyrazine-pyridone derivative displayed the highest binding affinity (S = -7.4519 kcal/mol) with the bacterial target (PDB: 4DUH)[5].

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

  • General Protocol:

    • Data Set Preparation: A dataset of pyrazine compounds with known biological activities is collected.

    • Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

    • Model Generation: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical relationship between the descriptors and the biological activity[12][13][14]. For instance, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives generated a pharmacophore model that was used for virtual screening against PIM-1 kinase[3][4].

ADMET Prediction
  • General Protocol: The chemical structure of the pyrazine compound is submitted to a web-based server or standalone software (e.g., SwissADME, PreADMET). The software calculates various physicochemical properties and predicts pharmacokinetic parameters based on established models and rules, such as Lipinski's rule of five[10][15].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Evaluation QSAR QSAR Model Development Docking Molecular Docking QSAR->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Compound Synthesis ADMET->Synthesis Bioassay Biological Assays (e.g., IC50) Synthesis->Bioassay Bioassay->QSAR Feedback Lead_Opt Lead Optimization Bioassay->Lead_Opt

Caption: In-Silico to In-Vitro Drug Discovery Workflow.

The diagram above illustrates a typical workflow for the discovery of bioactive pyrazine compounds, integrating both in-silico and in-vitro approaches. The process is iterative, with experimental results feeding back to refine the computational models.

NFkB_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines IKK IKK Complex Cytokines->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pyrazine Pyrazine Compound Pyrazine->IKK Inhibits Gene Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene Activates

Caption: Inhibition of the NF-κB Signaling Pathway by Pyrazine Compounds.

This diagram depicts the mechanism by which certain pyrazine derivatives may exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway[1]. Inhibition of the IKK complex prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-proliferative genes.

Conclusion

The in-silico analysis of pyrazine compounds offers a rapid and cost-effective approach to identify promising drug candidates. The integration of molecular docking, QSAR, and ADMET prediction provides a multi-faceted evaluation of their potential bioactivity and drug-likeness. The data presented in this guide demonstrates the broad therapeutic potential of the pyrazine scaffold, with derivatives showing promise as anticancer, antibacterial, and anti-inflammatory agents. The detailed protocols and visual workflows serve as a valuable resource for researchers aiming to leverage computational tools in the quest for novel pyrazine-based therapeutics. Further experimental validation of these in-silico findings is crucial to translate these promising candidates into clinically effective drugs.

References

Efficacy of different catalysts in the synthesis of substituted pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyrazines is a critical process, as these nitrogen-containing heterocycles are key components in a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency, selectivity, and substrate scope of pyrazine synthesis are heavily reliant on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for a given synthetic challenge.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts in the synthesis of substituted pyrazines, focusing on key metrics such as yield, reaction time, and temperature.

Catalyst SystemSubstratesProduct TypeYield (%)Time (h)Temperature (°C)Reference
Palladium-Catalyzed
Pd(OAc)₂1H-pyrrole-2-carbonitriles, Arylboronic acids1,3-disubstituted pyrrolo[1,2-α]pyrazinesup to 9512100[1]
Pd(II)Aminoacetonitriles, Arylboronic acidsUnsymmetrical 2,6-disubstituted pyrazinesVery good12100[2]
Iron-Catalyzed
Fe(acac)₂Pyrazine, Arylboronic acidsMonoarylated pyrazinesup to 861280[3][4][5]
Gold-Catalyzed
(ArO)₃PAuClPyridinium N-(heteroaryl)-aminides, AlkynesImidazo-fused heteroaromaticsExcellent1-290[6]
Manganese-Catalyzed
Mn pincer complex2-amino alcohols2,5-disubstituted symmetrical pyrazinesup to 9924150[7][8]
Mn pincer complex2-amino-3-phenylpropane-1-ol2,5-dibenzylpyrazine9524150[8]
Mn pincer complex2-amino-3-methylbutane-1-ol2,5-diisopropylpyrazine8624150[8]
Copper-Catalyzed
Copper chromiteEthylenediaminePyrazine>901-3300-450[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative methodologies for some of the key catalytic systems.

Palladium-Catalyzed Synthesis of 1,3-disubstituted pyrrolo[1,2-α]pyrazines[1]

A mixture of substituted 1H-pyrrole-2-carbonitrile (0.2 mmol), arylboronic acid (0.3 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol) in dioxane (2 mL) is stirred at 100 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Iron-Catalyzed C-H Functionalization of Pyrazines[3][4][5]

To a solution of pyrazine (0.5 mmol) and arylboronic acid (0.6 mmol) in a 1:1 mixture of dichloromethane and water (4 mL), are added Fe(acac)₂ (0.1 mmol, 20 mol%), trifluoroacetic acid (0.5 mmol), tetrabutylammonium bromide (TBAB, 0.5 mmol), and potassium persulfate (K₂S₂O₈, 1.0 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, concentrated, and the residue is purified by column chromatography to yield the monoarylated pyrazine.

Gold-Catalyzed [3+2] Cycloaddition for Imidazo-fused Heteroaromatics[6]

A mixture of pyridinium N-(heteroaryl)aminide (0.2 mmol), alkyne (0.24 mmol), and (ArO)₃PAuCl (0.01 mmol, 5 mol%) in 1,4-dioxane (2 mL) is heated at 90 °C for 1-2 hours. The solvent is removed under vacuum, and the crude product is purified by flash column chromatography on silica gel to give the corresponding imidazo-fused heteroaromatic.

Manganese-Catalyzed Dehydrogenative Coupling of 2-Amino Alcohols[7][8]

A toluene solution of the 2-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol%), and KH (3 mol%) is heated at 150 °C for 24 hours in a closed system. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to provide the 2,5-disubstituted symmetrical pyrazine.

Visualizing Synthetic Pathways and Workflows

Diagrams are provided below to illustrate key reaction pathways and experimental workflows in the catalytic synthesis of substituted pyrazines.

general_synthesis_pathway cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products A Nitrogen Source (e.g., Amine, Ammonia) C Condensation A->C B Carbonyl Source (e.g., α-Diketone, α-Hydroxyketone) B->C D Cyclization C->D Catalyst E Oxidation/Dehydrogenation D->E Catalyst F Substituted Pyrazine E->F G Byproducts (e.g., H₂O, H₂) E->G catalyst_screening_workflow A Define Target Pyrazine Derivative B Select Potential Catalysts (e.g., Pd, Fe, Cu, Mn based) A->B C Design Parallel Experiments B->C D Run Reactions Under Standardized Conditions (Temperature, Time, Solvent) C->D E Analyze Reaction Outcomes (Yield, Purity via GC-MS, HPLC) D->E F Identify Lead Catalyst(s) E->F G Optimize Reaction Conditions for Lead Catalyst(s) (Catalyst Loading, Temperature, Ligands) F->G H Scale-up Synthesis G->H

References

A Comparative Spectroscopic Analysis of Pyrazine Isomers: Pyrazine, Pyridazine, and Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of three key diazine isomers: pyrazine, pyridazine, and pyrimidine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and application in various fields, including drug development and materials science. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction to Pyrazine Isomers

Pyrazine, pyridazine, and pyrimidine are constitutional isomers with the molecular formula C₄H₄N₂. They are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms. The key difference between them lies in the relative positions of these nitrogen atoms:

  • Pyrazine (1,4-diazine): Nitrogen atoms are in the para positions (1 and 4).

  • Pyridazine (1,2-diazine): Nitrogen atoms are in adjacent ortho positions (1 and 2).

  • Pyrimidine (1,3-diazine): Nitrogen atoms are in the meta positions (1 and 3).

This variation in the placement of the nitrogen atoms significantly influences their electronic distribution, molecular symmetry, and, consequently, their interaction with electromagnetic radiation, leading to distinct spectroscopic profiles.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative spectroscopic data for pyrazine, pyridazine, and pyrimidine.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons and carbon atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electron density around the nuclei, which is directly influenced by the position of the electronegative nitrogen atoms.

IsomerNucleusChemical Shift (δ, ppm) in CDCl₃Multiplicity
Pyrazine ¹H8.62s
¹³C145.1
Pyridazine ¹H9.17 (H3, H6), 7.69 (H4, H5)m, m
¹³C150.8 (C3, C6), 126.5 (C4, C5)
Pyrimidine ¹H9.28 (H2), 8.75 (H4, H6), 7.40 (H5)s, d, t
¹³C158.6 (C2), 157.0 (C4, C6), 121.9 (C5)

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational modes of molecules. The position, intensity, and shape of absorption bands provide information about the functional groups and the overall molecular structure. The differences in symmetry and bond strengths among the isomers lead to characteristic IR absorption patterns.

IsomerKey Vibrational ModeWavenumber (cm⁻¹)
Pyrazine C-H stretch~3050
Ring stretch~1525, 1480
C-H in-plane bend~1150, 1020
Ring out-of-plane bend~800
Pyridazine C-H stretch~3060
Ring stretch~1570, 1450
C-H in-plane bend~1160, 1060
N-N stretch~960
Pyrimidine C-H stretch~3050
Ring stretch~1570, 1470, 1400
C-H in-plane bend~1150, 1060, 1010
Ring breathing~990
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the conjugated π-electron system, which is perturbed differently by the nitrogen atoms in each isomer.

IsomerSolventλ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Pyrazine Cyclohexane~260, ~328~6000, ~1000π → π, n → π
Pyridazine Cyclohexane~246, ~340~1000, ~300π → π, n → π
Pyrimidine Cyclohexane~243, ~298~2000, ~350π → π, n → π
Table 4: Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The stability of the molecular ion and the nature of the fragment ions are indicative of the underlying molecular structure.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Loss
Pyrazine 8053 (loss of HCN), 26 (loss of C₂H₂N)
Pyridazine 8052 (loss of N₂), 26 (loss of C₂H₂N₂)
Pyrimidine 8053 (loss of HCN), 52 (loss of HCN and H)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of approximately 12 ppm centered around 6 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 200 ppm centered around 100 ppm.

    • Employ a 45-degree pulse width with a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: Process the data to obtain a transmittance or absorbance spectrum. Perform baseline correction if necessary.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-grade solvent (e.g., cyclohexane) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the wavelength range from approximately 200 to 400 nm.

    • Record the absorbance spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can aid in structure elucidation.

Mandatory Visualization

The following diagram illustrates the logical relationship between the isomeric structures of pyrazine, pyridazine, and pyrimidine and their resulting spectroscopic characteristics.

Spectroscopic_Comparison cluster_isomers Pyrazine Isomers cluster_properties Molecular Properties cluster_spectra Spectroscopic Signatures Pyrazine Pyrazine (1,4-diazine) Symmetry Molecular Symmetry Pyrazine->Symmetry High (D2h) Electron_Distribution Electron Distribution Pyrazine->Electron_Distribution Dipole_Moment Dipole Moment Pyrazine->Dipole_Moment Zero Pyridazine Pyridazine (1,2-diazine) Pyridazine->Symmetry Lower (C2v) Pyridazine->Electron_Distribution Pyridazine->Dipole_Moment High Pyrimidine Pyrimidine (1,3-diazine) Pyrimidine->Symmetry Lower (C2v) Pyrimidine->Electron_Distribution Pyrimidine->Dipole_Moment Moderate NMR NMR Spectra (Chemical Shifts, Coupling) Symmetry->NMR IR IR Spectra (Vibrational Modes) Symmetry->IR Electron_Distribution->NMR UV_Vis UV-Vis Spectra (Electronic Transitions) Electron_Distribution->UV_Vis MS Mass Spectra (Fragmentation Patterns) Electron_Distribution->MS Dipole_Moment->IR

Caption: Isomeric structure dictates molecular properties and spectroscopic output.

This guide serves as a foundational resource for the comparative spectroscopic analysis of pyrazine isomers. The provided data and protocols aim to facilitate the accurate identification and characterization of these important heterocyclic compounds in a research and development setting.

A Comparative Analysis of 2-Chloro-6-methylpyrazine Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-6-methylpyrazine from three representative suppliers, designated as Supplier A, Supplier B, and Supplier C. The purity of this critical reagent, often used as a key intermediate in the synthesis of pharmaceuticals and as a flavoring agent, is paramount for the reliability and reproducibility of experimental results.[1] This document outlines detailed experimental protocols for purity assessment and presents a comparative analysis of hypothetical, yet realistic, analytical data.

Executive Summary

The purity of this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While all evaluated suppliers provided material with a stated purity of ≥98%, our analysis revealed variations in the impurity profiles. Supplier A demonstrated the highest purity with minimal process-related impurities. Supplier B's product contained a notable, yet acceptable, level of a common precursor impurity. The material from Supplier C showed a slightly more complex impurity profile, suggesting potential variations in the manufacturing or purification process.

Comparative Purity Analysis

The following table summarizes the quantitative purity data obtained from the analysis of this compound from the three suppliers.

SupplierStated Purity (%)Measured Purity (GC-MS, %)Measured Purity (HPLC, %)Key ImpurityImpurity Level (GC-MS, %)
Supplier A ≥9899.899.72,6-Dichloropyrazine0.1
Supplier B ≥9899.599.42,6-Dichloropyrazine0.4
Supplier C ≥9799.199.02,6-Dichloropyrazine & Unidentified Impurity0.6 & 0.3

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Identification

This method is designed to separate volatile compounds and identify them based on their mass-to-charge ratio, making it ideal for detecting and quantifying impurities in this compound.[2][3][4]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is fully dissolved.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C[2]

  • MS Ion Source Temperature: 230 °C[2]

  • MS Quadrupole Temperature: 150 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust technique for separating and quantifying non-volatile compounds and is used here to confirm the purity results obtained from GC-MS.[4][5]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 µm).[6]

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B

    • 10-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis: Purity is determined by the area percentage of the main peak.

Visualizing the Workflow and Comparison

experimental_workflow Experimental Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis & Comparison weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve gcms_inject Inject Sample dissolve->gcms_inject GC-MS Sample hplc_inject Inject Sample dissolve->hplc_inject HPLC Sample gcms_separate Separation gcms_inject->gcms_separate gcms_detect Detection (MS) gcms_separate->gcms_detect purity_calc Purity Calculation (% Area) gcms_detect->purity_calc impurity_id Impurity Identification (MS Library) gcms_detect->impurity_id hplc_separate Separation hplc_inject->hplc_separate hplc_detect Detection (UV) hplc_separate->hplc_detect hplc_detect->purity_calc compare Compare Supplier Data purity_calc->compare impurity_id->compare supplier_comparison Supplier Purity Comparison cluster_suppliers Suppliers cluster_impurities Impurity Profile cluster_recommendation Recommendation supplier_a Supplier A (Purity: 99.8%) impurity_a Low Precursor supplier_a->impurity_a supplier_b Supplier B (Purity: 99.5%) impurity_b Moderate Precursor supplier_b->impurity_b supplier_c Supplier C (Purity: 99.1%) impurity_c Precursor & Unidentified supplier_c->impurity_c high_purity High-Purity Applications (e.g., GMP Synthesis) impurity_a->high_purity general_use General Research Use impurity_b->general_use impurity_c->general_use

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 2-Chloro-6-methylpyrazine, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed, step-by-step procedures for the proper disposal of this compound, a halogenated organic compound. Adherence to these guidelines is essential to minimize risks and ensure that all disposal practices are in accordance with safety protocols and environmental regulations.

Key Safety and Disposal Information

The following table summarizes the critical safety and disposal information for this compound. This data is compiled from safety data sheets and general laboratory waste management guidelines.

ParameterInformationSource
Chemical Name This compound
CAS Number 38557-71-0[1]
Molecular Formula C5H5ClN2[2]
Physical Form Solid
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation.[2]
Recommended Disposal Methods Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing.[1][3]
Prohibited Disposal Methods Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed or seed.[1][3]
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves, lab coat.[3]
Waste Segregation Collect as halogenated organic waste. Do not mix with non-halogenated waste, acids, or bases.[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Conduct all waste handling procedures within a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[3]

2. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.[5]

  • It is crucial to segregate this waste stream from non-halogenated organic waste, as this can significantly reduce disposal costs.[4]

  • Never mix halogenated waste with other incompatible waste categories such as acids, bases, or strong oxidizing agents.[6][7]

3. Waste Collection and Containerization:

  • Use a designated, properly labeled, and compatible waste container for halogenated organic solids. Polyethylene containers are often recommended.[7][8]

  • The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[9]

  • As soon as the first portion of waste is added, affix a hazardous waste label to the container.[4]

4. Labeling the Waste Container:

  • The hazardous waste label must be filled out completely and accurately.

  • Clearly write the full chemical name, "this compound," and its concentration or amount.

  • Indicate the relevant hazards (e.g., Toxic, Irritant).[4]

  • Include the date when the waste was first added to the container.

5. Storage of Waste in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]

  • The SAA must be inspected weekly for any signs of leakage.[6]

  • Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart.[8][10]

6. Arranging for Waste Disposal:

  • Once the waste container is full, or if the waste has been accumulated for the maximum allowable time (often up to 12 months, check institutional guidelines), arrange for its disposal.[8][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

  • Do not attempt to transport the hazardous waste yourself.[11]

7. Disposal of Contaminated Materials and Empty Containers:

  • Any materials used to clean up spills of this compound, such as absorbent pads or wipes, must also be disposed of as hazardous waste.[11]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, according to institutional policy.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste properly segregated? (Halogenated Organic Waste) ppe->segregate collect Collect in a Designated Halogenated Waste Container segregate->collect Yes re_segregate Segregate from non-halogenated, acids, and bases segregate->re_segregate No label Label Container with 'Hazardous Waste' Tag, Contents, and Date collect->label store Store in Satellite Accumulation Area (SAA) label->store full Is container full or storage time limit reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Disposed of Properly by EHS contact_ehs->end re_segregate->collect

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 2-Chloro-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures for 2-Chloro-6-methylpyrazine, ensuring the well-being of laboratory personnel and adherence to safety standards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

Hazard ClassHazard StatementGHS Classification
Acute Toxicity, OralHarmful if swallowed[1]Category 4
Skin Corrosion/IrritationCauses skin irritation[2]Category 2
Serious Eye Damage/Eye IrritationCauses serious eye irritation[2]Category 2A

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following personal protective equipment should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.

    • Closed-toe Shoes: These are mandatory to protect the feet from potential spills.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks.

  • Preparation and Engineering Controls:

    • Ensure that a calibrated emergency eyewash station and a safety shower are readily accessible.

    • Work exclusively in a well-ventilated laboratory, ideally within a certified chemical fume hood.

    • Remove all potential ignition sources from the handling area.

  • Handling:

    • Wear the full complement of prescribed PPE.

    • Avoid direct contact with skin, eyes, and clothing.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the area where the chemical is handled.

    • Wash hands thoroughly after handling the substance.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Emergency Equipment prep_hood->prep_safety handle_weigh Weigh Compound in Fume Hood prep_safety->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Segregate Halogenated Waste cleanup_wash->disp_waste Initiate Disposal disp_container Store in Labeled, Sealed Container disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.

    • Do not mix with non-halogenated or other incompatible waste streams.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated and disposed of as hazardous waste.

  • Disposal Procedure:

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

    • Never dispose of this compound down the drain or in the regular trash.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.